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  • Product: 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one
  • CAS: 1094456-41-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and development, a comprehensive understanding of a molec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is a cornerstone of success. These properties govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of the essential physicochemical characteristics of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a novel benzoxepinone derivative. While specific experimental data for this compound is not yet publicly available, this document serves as a predictive and methodological framework for its characterization. We will explore the theoretical underpinnings of key properties, provide validated experimental protocols for their determination, and discuss the implications of these properties in a drug development context. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Molecular Structure and Basic Properties

The foundational step in characterizing any new chemical entity is to establish its molecular identity and fundamental properties.

Molecular Structure:

Caption: Chemical structure of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular Formula C₁₃H₁₆O₂[1][2]
Molecular Weight 204.26 g/mol [1]
CAS Number 1094456-41-3[1][2]

The structure reveals a benzoxepinone core, which is a seven-membered heterocyclic ring fused to a benzene ring, substituted with an isopropyl group. The presence of a ketone functional group and an ether linkage will significantly influence its chemical reactivity and intermolecular interactions.

Solubility

Solubility is a critical parameter that affects a drug's absorption and bioavailability.[3] Understanding the solubility of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one in various media is essential for developing suitable formulations. The principle of "like dissolves like" provides a foundational concept for predicting solubility.[4]

Predicted Solubility Profile

Based on its structure, which contains both a hydrophobic aromatic ring and isopropyl group, and polar ether and ketone functionalities, we can predict the following general solubility trends:

  • Aqueous Solubility: Likely to be low due to the significant nonpolar surface area. The polar groups may impart some slight solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be highly soluble due to the ability of these solvents to interact with the polar ketone and ether groups.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated as these solvents can act as hydrogen bond acceptors for the compound's polar groups.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to low solubility is expected, with the hydrophobic regions of the molecule interacting with the nonpolar solvent.

Experimental Determination of Aqueous and Organic Solubility

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[4]

Protocol: Shake-Flask Method for Solubility Determination [4]

  • Preparation of Saturated Solution: Add an excess amount of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be used for accurate quantification.[4][5]

  • Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature and in the specific solvent.

Caption: Workflow for the shake-flask solubility determination method.[4]

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting a compound's ionization state at different physiological pH values. This, in turn, influences its absorption, distribution, metabolism, and excretion (ADME) properties. For 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one, the most relevant pKa would be that of the α-proton to the ketone, which is expected to be weakly acidic.

Predicted pKa

The α-protons to the carbonyl group are weakly acidic. The pKa of α-hydrogens in ketones typically falls in the range of 19-21 in DMSO. However, the exact value is influenced by the surrounding molecular structure. Computational methods, such as those based on quantum mechanics or empirical approaches, can provide an initial estimate of the pKa.[6]

Experimental Determination of pKa

Several methods can be employed to determine the pKa of a compound.

Protocol: Potentiometric Titration for pKa Determination [7]

  • Sample Preparation: Dissolve a precise amount of the pure compound in a suitable solvent mixture (e.g., water-methanol co-solvent for sparingly soluble compounds).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Protocol: UV-Vis Spectrophotometry for pKa Determination [7][8]

This method is suitable for compounds with a UV-active chromophore near the ionizable group.

  • Buffer Preparation: Prepare a series of buffers with a range of known pH values.

  • Sample Preparation: Prepare solutions of the compound in each buffer at a constant concentration.

  • Spectral Acquisition: Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

G cluster_0 Potentiometric Titration cluster_1 UV-Vis Spectrophotometry a Dissolve compound b Titrate with base a->b c Monitor pH b->c d Determine pKa from titration curve c->d e Prepare solutions in buffers of varying pH f Measure UV-Vis spectra e->f g Plot Absorbance vs. pH f->g h Determine pKa from inflection point g->h

Caption: Experimental workflows for pKa determination.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's ability to cross cell membranes and its overall pharmacokinetic behavior.

Predicted LogP

Based on its structure, with a significant hydrocarbon framework, 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one is expected to be lipophilic. Computational tools can provide an estimated LogP value, which is useful for initial assessment.

Experimental Determination of LogP

The shake-flask method is the traditional and most reliable method for LogP determination.

Protocol: Shake-Flask Method for LogP Determination

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., water). Add an equal volume of the other pre-saturated phase.

  • Equilibration: Agitate the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Analytical Characterization

A robust analytical method is essential for the accurate quantification of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one in various matrices during physicochemical property determination and subsequent preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.[9][10]

HPLC Method Development

A reversed-phase HPLC method would be suitable for this compound due to its moderate polarity.

Table 2: Proposed Starting Conditions for HPLC Method Development

ParameterRecommended ConditionRationale
Column C18 or C8, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.[11]
Mobile Phase Acetonitrile and Water (or buffer)Common solvents for reversed-phase HPLC, offering good peak shape and resolution.
Gradient Start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage.To ensure elution of the compound with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.[11]
Detection UV at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy)The aromatic ring should provide a strong UV chromophore.
Injection Volume 10-20 µLStandard injection volume for analytical HPLC.

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Conclusion

This technical guide provides a comprehensive framework for the physicochemical characterization of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one. While specific experimental data for this molecule is not yet available, the outlined protocols and theoretical considerations offer a clear path for researchers and drug development professionals to generate the critical data necessary to advance this compound through the development pipeline. The systematic determination of properties such as solubility, pKa, and LogP, coupled with the development of a robust analytical method, will provide the foundational knowledge required for informed decision-making in formulation development, ADME studies, and ultimately, the successful translation of this promising molecule into a therapeutic agent.

References

  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.).
  • How do they calculate the pKa of alpha hydrogen various organic compounds like aldehyde ketone nitrile etc. : r/chemistry - Reddit. (2017, October 14).
  • 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one | Sapphire Bioscience. (n.d.).
  • 9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one-1094456-41-3 - Thoreauchem. (n.d.).
  • A Comparative Guide to the Quantification of Benzoxonium Chloride: HPLC vs. Alternative Methods - Benchchem. (n.d.).
  • Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids - ResearchGate. (2008, January 1).
  • Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed. (2009, July 15).

Sources

Exploratory

Whitepaper: A Proposed In Vitro Mechanism of Action for 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

A Technical Guide for Elucidating a Novel Anti-Inflammatory Pathway Abstract The 2,3,4,5-tetrahydro-1-benzoxepin-5-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of b...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Elucidating a Novel Anti-Inflammatory Pathway

Abstract

The 2,3,4,5-tetrahydro-1-benzoxepin-5-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3] However, the specific mechanism of action for 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a distinct analogue, remains uncharacterized. This guide presents a comprehensive research framework to investigate the hypothesis that this compound functions as a novel anti-neuroinflammatory agent by targeting Pyruvate Kinase M2 (PKM2). Drawing on findings that similar benzoxepane structures can modulate neuroinflammation via PKM2, this document provides a logical, multi-phase experimental plan designed for drug development and discovery researchers.[4] The protocols herein detail a systematic approach, from initial target binding validation and enzymatic activity assessment to the characterization of downstream cellular signaling pathways in relevant in vitro models.

Introduction and Central Hypothesis

9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a small molecule belonging to the benzoxepinone class of heterocyclic compounds.[5][6] While this structural class is associated with diverse pharmacological properties including anticancer, antipsychotic, and anti-inflammatory effects, no specific biological target or mechanism of action has been published for this particular molecule.[2][3]

Recent research into a related benzoxepane scaffold identified Pyruvate Kinase M2 (PKM2) as a key target for mediating anti-neuroinflammatory effects.[4] PKM2 is a critical enzyme in glycolysis that also functions as a protein kinase and transcriptional co-activator to promote pro-inflammatory M1 microglia polarization and subsequent inflammasome activation.[1] Targeting PKM2 has emerged as a promising strategy for mitigating inflammation-related diseases.[4]

Based on this precedent, we propose the following central hypothesis:

Hypothesis: 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one (hereafter referred to as "Compound X") exerts anti-inflammatory effects by directly binding to and inhibiting the non-metabolic functions of Pyruvate Kinase M2 (PKM2), leading to a reduction in glycolysis-driven pro-inflammatory signaling and cytokine release.

This guide outlines the in vitro experimental strategy required to rigorously test this hypothesis.

Phase 1: Primary Target Engagement & Validation

The foundational step is to confirm a direct, physical interaction between Compound X and the hypothesized target, PKM2. This phase establishes a causal link that justifies further functional investigation. We will employ two orthogonal, label-free biophysical methods.

Experimental Workflow: Target Engagement

The logical flow for this phase is to first screen for binding and then characterize the thermodynamics of that interaction.

G cluster_0 Phase 1: Target Engagement Workflow start Recombinant Human PKM2 Protein itc Isothermal Titration Calorimetry (ITC) start->itc spr Surface Plasmon Resonance (SPR) start->spr compound Compound X compound->itc compound->spr data Binding Affinity (KD) Thermodynamics (ΔH, ΔS) itc->data spr->data conclusion Conclusion on Direct Binding data->conclusion G cluster_0 Proposed Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds PKM2 PKM2 (Dimer/Kinase) TLR4->PKM2 Activates HIF1a HIF-1α Stabilization PKM2->HIF1a Promotes Nucleus Nucleus HIF1a->Nucleus Translocates Genes Pro-inflammatory Genes (IL-1β, TNF-α) Nucleus->Genes Upregulates Transcription Cytokines Cytokine Release Genes->Cytokines CompoundX Compound X CompoundX->PKM2 Inhibits

Caption: Hypothesized pathway of Compound X-mediated inflammation suppression.

Protocol: Western Blot for HIF-1α and p-STAT3

Western blotting will be used to measure the levels of key downstream signaling proteins whose activation is dependent on PKM2's non-metabolic functions.

Methodology:

  • Cell Treatment & Lysis: Plate RAW 264.7 cells in 6-well plates. Pre-treat with Compound X (at its IC₅₀ and 10x IC₅₀ from the cytokine assay) for 2 hours, followed by stimulation with LPS (100 ng/mL) for 4-6 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-HIF-1α, anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band densities using software like ImageJ. Normalize the levels of HIF-1α and p-STAT3 to the loading control and total STAT3, respectively. Compare the levels in Compound X-treated samples to the LPS-only control.

Data Synthesis and Interpretation

All quantitative data should be consolidated for clear interpretation and comparison. The results will collectively validate or refute the central hypothesis.

Table 1: Summary of Hypothetical In Vitro Data for Compound X
ParameterAssay TypeResultInterpretation
Binding Affinity (K_D) Isothermal Titration Calorimetry1.5 µMDemonstrates direct, moderate-affinity binding to PKM2.
Binding Kinetics (K_D) Surface Plasmon Resonance1.2 µMOrthogonal validation of direct binding to PKM2.
Enzymatic Inhibition (IC₅₀) LDH-Coupled PKM2 Assay> 100 µMCompound X does not inhibit the canonical metabolic activity of PKM2.
Functional Inhibition (IC₅₀) LPS-Induced TNF-α Release5.2 µMPotent suppression of inflammatory cytokine release in macrophages.
Cytotoxicity (CC₅₀) MTT Viability Assay> 50 µMThe observed anti-inflammatory effect is not due to cell death.
Signaling Pathway Effect Western Blot (HIF-1α)Dose-dependent reductionConfirms disruption of the downstream PKM2-HIF-1α signaling axis.

Conclusion and Future Directions

The successful execution of this research plan would provide strong evidence for a novel anti-inflammatory mechanism of action for 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one. The data would suggest that Compound X is a selective modulator of PKM2's non-metabolic, pro-inflammatory functions.

Future work should focus on:

  • Target Selectivity: Profiling Compound X against a panel of kinases and other metabolic enzymes to confirm its specificity for PKM2.

  • In Vivo Efficacy: Testing the compound in animal models of neuroinflammation or inflammatory disease (e.g., LPS-induced systemic inflammation or experimental autoimmune encephalomyelitis).

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogues of Compound X to optimize potency and drug-like properties.

This in-depth in vitro guide provides a robust and scientifically sound pathway to fully characterize the mechanism of this promising compound, paving the way for its potential development as a therapeutic agent.

References

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. (2023, July 30). International Journal of Scientific Research in Modern Science and Technology. Retrieved March 26, 2026, from [Link]

  • A Brief Overview on Chemistry and Biology of Benzoxepine | Request PDF. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global. (n.d.). LJMU Research Online. Retrieved March 26, 2026, from [Link]

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicolog. (2021, May 14). University of Padua. Retrieved March 26, 2026, from [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021, November 16). Today's Clinical Lab. Retrieved March 26, 2026, from [Link]

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[7][8]midazo[1,2-d]o[7][9]xazepine and Benzo[f]benzoo[7][8]xazolo[3,2-d]o[7][9]xazepine Derivatives. (n.d.). SciELO. Retrieved March 26, 2026, from [Link]

  • Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. (1979, April). PubMed. Retrieved March 26, 2026, from [Link]

  • Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • Synthesis and Biological Activity of 1,3-Oxazpine-4,7-Dione Derivatives. (2024, September 16). Iraqi Journal of Science. Retrieved March 26, 2026, from [Link]

  • Synthesis and pharmacology of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, a new class of potent serotonin-3 (5-HT3) receptor antagonists. (1992, March). PubMed. Retrieved March 26, 2026, from [Link]

  • Methyl 9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepine-7-carboxylate. (n.d.). Chemspace. Retrieved March 26, 2026, from [Link]

  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydrod[2][9]iazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. (2021, October 6). MDPI. Retrieved March 26, 2026, from [Link]

  • 9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one-1094456-41-3. (n.d.). Thoreauchem. Retrieved March 26, 2026, from [Link]

  • Pharmacological Potential of Tetrahydrofurano/Pyrano Quinoline and Benzo[b]furoindolyl Derivatives in Acute Inflammation, Pain and Oxidative Stress. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

  • Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke. (2020, February 3). PubMed. Retrieved March 26, 2026, from [Link]

Sources

Foundational

Comprehensive Toxicity Screening Framework for 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one Derivatives

Executive Summary & Pharmacological Context The 2,3,4,5-tetrahydro-1-benzoxepin-5-one scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry, demonstrating potent efficacy as phosphoinosit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 2,3,4,5-tetrahydro-1-benzoxepin-5-one scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry, demonstrating potent efficacy as phosphoinositide 3-kinase (PI3K) inhibitors1[1] and selective estrogen receptor (ER) modulators2[2].

However, the specific functionalization with a 9-(propan-2-yl) (9-isopropyl) group introduces a critical toxicological duality. While the isopropyl moiety enhances lipophilicity (LogP) and improves target binding affinity via hydrophobic interactions, it simultaneously increases the risk of off-target liabilities. Highly lipophilic benzoxepin derivatives are prone to Cytochrome P450-mediated bioactivation in the liver, potentially leading to hepatotoxicity3[3], and are notorious for becoming trapped in the intracellular cavity of the hERG potassium channel, causing fatal arrhythmias4[4].

As a Senior Application Scientist, I have designed the following self-validating, step-by-step toxicity screening framework. This guide moves beyond mere procedural lists, explaining the causality behind each experimental choice to ensure your preclinical data package is robust, reproducible, and regulatory-compliant.

The Toxicity Screening Pipeline

To systematically de-risk 9-isopropyl benzoxepin-5-one derivatives, we employ a tiered approach, filtering compounds from high-throughput in silico models down to rigorous in vivo mammalian assays.

ToxicityPipeline Start 9-isopropyl-tetrahydro- benzoxepin-5-one Scaffold InSilico Phase 1: In Silico ADMET (pkCSM, SwissADME) Start->InSilico InVitro Phase 2: In Vitro Assays (HepG2, MCF-10a) InSilico->InVitro Passes Filters Cardio Phase 3: Cardiotoxicity (hERG Patch-Clamp) InVitro->Cardio IC50 > 10 µM Geno Phase 4: Genotoxicity (Ames Test - OECD 471) Cardio->Geno No hERG Blockade InVivo Phase 5: In Vivo Toxicity (OECD TG 420) Geno->InVivo Non-mutagenic GoNoGo Go/No-Go Decision InVivo->GoNoGo Safe Profile

Fig 1: Sequential toxicity screening pipeline for benzoxepin-5-one derivatives.

Phase 1: In Silico Predictive Toxicology

Before committing resources to wet-lab synthesis, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is mandatory. Tools like pkCSM and SwissADME are utilized to predict the pharmacokinetic fate of the 9-isopropyl moiety5[5].

Causality: The isopropyl group pushes the LogP higher. If the predicted LogP exceeds 5.0, the compound is highly likely to suffer from poor aqueous solubility and high promiscuity (binding to off-target proteins). In silico screening acts as a self-validating gatekeeper, ensuring only drug-like candidates proceed.

Phase 2: In Vitro Cytotoxicity & Hepatotoxicity

To evaluate baseline cellular toxicity, we utilize two distinct cell lines: HepG2 (human hepatocellular carcinoma) and MCF-10a (non-tumorigenic mammary epithelial cells).

Causality: HepG2 cells retain partial expression of Phase I/II metabolic enzymes, making them an ideal first-line indicator for hepatotoxicity caused by reactive metabolites of the benzoxepin core. Conversely, MCF-10a serves as a healthy control line. If a compound kills MCF-10a cells at the same concentration it kills target cancer cells, it is a broad-spectrum poison, not a targeted drug2[2].

Step-by-Step Methodology (MTT Assay)
  • Cell Seeding: Seed HepG2 and MCF-10a cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the 9-isopropyl benzoxepin derivative (0.1 µM to 100 µM) in DMSO. Self-Validation: Ensure final DMSO concentration in wells does not exceed 0.1% to prevent solvent-induced toxicity.

  • Controls: Include a positive control (Doxorubicin, 1 µM) and a negative vehicle control (0.1% DMSO).

  • Incubation & Readout: Incubate for 48h. Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

  • Analysis: Calculate the IC₅₀. A safe therapeutic window requires an IC₅₀ > 10 µM in MCF-10a cells.

Phase 3: Cardiotoxicity (hERG Liability)

The human Ether-à-go-go-Related Gene (hERG) encodes the Kv11.1 potassium channel, responsible for the repolarizing IKr​ current in the cardiac action potential. The lipophilic 9-isopropyl group of our benzoxepin derivative is a classic pharmacophore for hERG blockade, which can lead to QT prolongation and fatal Torsades de Pointes1[1].

hERG_Mechanism Compound 9-isopropyl-benzoxepin-5-one (Lipophilic Pharmacophore) hERG hERG K+ Channel (Intracellular Cavity) Compound->hERG Hydrophobic Trapping ActionPotential Delayed Rectifier K+ Current (IKr) Inhibition hERG->ActionPotential Pore Blockade Arrhythmia QT Prolongation & Torsades de Pointes ActionPotential->Arrhythmia Action Potential Delay

Fig 2: Mechanistic pathway of hERG channel blockade by lipophilic benzoxepin derivatives.

Step-by-Step Methodology (Automated Patch-Clamp)
  • Cell Preparation: Utilize CHO (Chinese Hamster Ovary) cells stably expressing the hERG channel.

  • Electrophysiology Setup: Use a whole-cell patch-clamp system. The extracellular solution must contain standard physiological Tyrode's solution, while the intracellular pipette solution contains K-aspartate to maintain the potassium gradient.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Validation: Apply a known hERG inhibitor (e.g., E-4031 at 100 nM) to validate channel responsiveness.

  • Test Article: Perfuse the 9-isopropyl benzoxepin derivative at concentrations of 1, 3, 10, and 30 µM. Measure the reduction in tail current amplitude. An IC₅₀ < 10 µM is a critical No-Go signal.

Phase 4: Genotoxicity (Ames Test)

To ensure the benzoxepin-5-one core does not intercalate DNA or cause frameshift mutations, the Ames test (OECD TG 471) is deployed.

Causality: Many aromatic ring systems can act as DNA intercalators. Furthermore, we must test the compound in the presence of an S9 metabolic fraction (rat liver extract). This ensures that if the 9-isopropyl group is oxidized into a reactive epoxide by liver enzymes, we catch the mutagenic metabolite before in vivo testing.

Step-by-Step Methodology
  • Strain Selection: Use Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).

  • Metabolic Activation: Prepare two sets of plates: one with 10% rat liver S9 mix and one without.

  • Plating: Mix 0.1 mL of bacterial culture, 0.1 mL of test compound (up to 5000 µ g/plate ), and 0.5 mL of S9 mix (or buffer) into 2 mL of top agar containing trace histidine. Pour over minimal glucose agar plates.

  • Validation: Use 2-aminoanthracene as a positive control for the +S9 plates to validate metabolic activation.

  • Incubation & Scoring: Incubate at 37°C for 48h. Count revertant colonies. A twofold increase over the vehicle control indicates mutagenicity.

Phase 5: In Vivo Acute Toxicity (OECD TG 420)

Once in vitro safety is established, we proceed to in vivo mammalian testing using the Fixed Dose Procedure (OECD TG 420)6[6].

Causality: The Fixed Dose Procedure minimizes animal suffering while providing clear data on the Maximum Tolerated Dose (MTD). It evaluates systemic exposure, confirming whether the hepatotoxicity or neurotoxicity predicted in silico manifests in a whole organism.

Step-by-Step Methodology
  • Animal Husbandry: Acclimate female Wistar rats (8-12 weeks old) for 5 days. Fast overnight prior to dosing.

  • Sighting Study: Administer a single starting dose (e.g., 300 mg/kg) of the compound suspended in Arachis oil or 0.5% methylcellulose via oral gavage to a single animal. Observe for 24h for signs of severe toxicity (e.g., tremors, lethargy, weight loss).

  • Main Study: If the sighting dose is tolerated, dose a group of 5 females at 300 mg/kg. If toxicity is absent, escalate to 2000 mg/kg.

  • Observation: Monitor clinical signs daily for 14 days. Record body weights weekly.

  • Necropsy: On day 14, euthanize animals and perform gross necropsy, paying special attention to liver and kidney morphology.

Quantitative Data Presentation

The following table summarizes the key metrics, reference controls, and Go/No-Go thresholds required to validate the safety of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one derivatives.

Assay CategoryBiological Target / ModelPositive ControlAcceptable Threshold (Go Decision)Critical Liability (No-Go)
In Silico ADMET LogP / HepatotoxicityN/ALogP < 5.0, Negative for HepatotoxicityLogP > 5.0, High CYP inhibition
In Vitro Cytotoxicity MCF-10a (Healthy Epithelial)DoxorubicinIC₅₀ > 10 µMIC₅₀ < 1 µM (Non-specific toxicity)
In Vitro Hepatotoxicity HepG2 (Liver Carcinoma)AcetaminophenIC₅₀ > 50 µMIC₅₀ < 10 µM
Cardiotoxicity hERG Kv11.1 ChannelE-4031 / TerfenadineIC₅₀ > 30 µMIC₅₀ < 10 µM (High Arrhythmia Risk)
Genotoxicity Ames Test (TA98, TA100)2-Aminoanthracene (+S9)< 2x increase in revertant colonies> 2x increase (Mutagenic)
In Vivo Acute Tox Wistar Rats (OECD 420)N/ANo mortality/morbidity at 2000 mg/kgSevere toxicity at < 300 mg/kg

Sources

Exploratory

structural characterization of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

An In-depth Technical Guide to the Structural Characterization of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one Abstract The robust and unambiguous structural elucidation of novel chemical entities is the corners...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Characterization of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Abstract

The robust and unambiguous structural elucidation of novel chemical entities is the cornerstone of modern chemical research and drug development. This guide provides a comprehensive, multi-technique framework for the (C₁₃H₁₆O₂, MW: 204.26 g/mol ).[1][2] As a Senior Application Scientist, this document moves beyond simple data reporting, focusing instead on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. We will explore the causality behind experimental choices, present predicted data based on established chemical principles and analogous structures, and provide detailed, field-proven protocols. The objective is to establish a self-validating system of analysis that ensures the highest degree of scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a heterocyclic ketone built upon a benzoxepine scaffold. This class of compounds is of significant interest in medicinal chemistry. The molecule's structure comprises a seven-membered oxepine ring fused to an isopropyl-substituted benzene ring, with a ketone at the 5-position. The lack of stereocenters simplifies the initial analysis, but the flexible seven-membered ring and the combination of aromatic and aliphatic moieties require a detailed and orthogonal analytical approach for confirmation.

Our strategy is to build the structural argument layer by layer, starting with the elemental composition and moving to functional group identification, and finally, assembling the precise atomic connectivity.

cluster_mol Molecular Structure: 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one mol_img cluster_workflow NMR Elucidation Workflow H1 ¹H NMR (Proton Environments & Counts) HSQC HSQC (Direct ¹J C-H Bonds) H1->HSQC COSY COSY (H-H Vicinal Coupling) H1->COSY HMBC HMBC (Long-Range ²J,³J C-H Bonds) H1->HMBC C13 ¹³C & DEPT-135 NMR (Carbon Environments & Types) C13->HSQC C13->HMBC Structure Final Structure Confirmation HSQC->Structure COSY->Structure HMBC->Structure

Caption: Atom numbering used for NMR assignments.

PositionPredicted ¹H δ (ppm), Multiplicity, J (Hz), IntegralPredicted ¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
C2 ~4.2 (t, J=5.5, 2H)~70H2 → C3, C4, C9aH2 ↔ H3
C3 ~2.1 (m, 2H)~28H3 → C2, C4, C5H3 ↔ H2, H4
C4 ~2.9 (t, J=6.0, 2H)~38H4 → C3, C5, C5aH4 ↔ H3
C5 -~200--
C5a -~130--
C6 ~7.8 (d, J=7.8, 1H)~128H6 → C5, C5a, C8H6 ↔ H7
C7 ~7.2 (t, J=7.5, 1H)~122H7 → C5a, C9H7 ↔ H6, H8
C8 ~7.4 (d, J=7.5, 1H)~135H8 → C6, C9, C9aH8 ↔ H7
C9 -~148--
C9a -~158--
C10 ~3.1 (sept, J=6.9, 1H)~28H10 → C8, C9, C9a, C11/12H10 ↔ H11/12
C11/12 ~1.2 (d, J=6.9, 6H)~24H11/12 → C9, C10H11/12 ↔ H10
Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). L[3]ock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a 90° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-selected COSY spectrum to identify scalar-coupled protons.

    • HSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond C-H coupling (~145 Hz) to correlate protons with their directly attached carbons.

    • HMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range C-H couplings (typically 8 Hz) to establish multi-bond connectivities.

X-Ray Crystallography: The Unambiguous 3D Structure

Expertise & Rationale: While the combination of MS and NMR provides definitive constitutional proof, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. It is the gold standard, providing precise bond lengths, bond angles, and conformational details of the molecule in the solid state. Its application is contingent upon the ability to grow high-quality single crystals.

Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Growth: High-quality single crystals are essential. T[4]his is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a hexane/acetone mixture). Vapor diffusion is an alternative method. 2[5]. Data Collection: A suitable crystal (0.1-0.3 mm) is mounted on a goniometer and cooled in a nitrogen stream (typically 100 K) to minimize thermal vibration. D[4]iffraction data are collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F².

The is achieved through a logical and systematic application of modern analytical techniques.

  • Mass Spectrometry establishes the correct elemental formula.

  • Infrared Spectroscopy confirms the presence of key functional groups, particularly the conjugated ketone.

  • A comprehensive suite of NMR experiments provides the definitive map of atomic connectivity, leaving no ambiguity in the constitution of the molecule.

References

  • Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved March 26, 2026, from [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2024, September 30). Retrieved March 26, 2026, from [Link]

  • Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • 9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one-1094456-41-3 - Thoreauchem. (n.d.). Retrieved March 26, 2026, from [Link]

  • McDonald, C. E., Bendorf, H. D., Dougherty, W. G., Martínez, J. M., Dodson, Z. V., Upcraft, C. L., McGowan, D. J., Taylor, L. M., & Urbina, J. (2026, February 6). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. Retrieved March 26, 2026, from [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024, June 9). Journal of Molecular Structure. Retrieved March 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

An in-depth application note and synthesis protocol for 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one . Introduction & Mechanistic Rationale The 2,3,4,5-tetrahydro-1-benzoxepin-5-one (also referred to as 3,4-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and synthesis protocol for 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one .

Introduction & Mechanistic Rationale

The 2,3,4,5-tetrahydro-1-benzoxepin-5-one (also referred to as 3,4-dihydro-2H-1-benzoxepin-5-one) scaffold is a privileged pharmacophore in medicinal chemistry[1]. Derivatives of this tricyclic and bicyclic system are integral to the development of tubulin inhibitors (such as combretastatin analogs)[2], selective endothelin A receptor antagonists[3], and sphingosine-1-phosphate (S1P1) receptor agonists[4].

The target molecule, 9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one , features an isopropyl group at the C9 position of the oxepine ring. Retrosynthetically, this structure is accessed via the intramolecular Friedel-Crafts acylation of 4-(2-isopropylphenoxy)butanoic acid. The synthesis is divided into three causal steps:

  • O-Alkylation: 2-isopropylphenol is alkylated with ethyl 4-bromobutyrate. This establishes the ether linkage and the 4-carbon chain necessary for the 7-membered ring.

  • Saponification: The ethyl ester is hydrolyzed to yield the free carboxylic acid, which is required for the generation of the reactive acylium ion.

  • Intramolecular Friedel-Crafts Acylation: The carboxylic acid is subjected to dehydrating acidic conditions to form an acylium ion, which undergoes electrophilic aromatic substitution at the unsubstituted ortho-position (C6 of the original phenol), closing the 7-membered oxepine ring[2].

Experimental Design & Causality

Why Eaton's Reagent over Polyphosphoric Acid (PPA)? Historically, PPA has been the reagent of choice for the cyclization of 4-phenoxybutyric acids[2]. However, PPA is highly viscous, which impedes efficient stirring, limits heat transfer, and complicates the aqueous workup. In contrast, Eaton’s reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) provides a homogenous, low-viscosity medium. The methanesulfonic acid acts as a strong solvent and proton source, while P 2​ O 5​ drives the dehydration to form the acylium ion. For substituted phenoxybutanoic acids, Eaton's reagent significantly reduces tar formation and improves isolated yields[2].

Regioselectivity of the Cyclization: The starting material, 2-isopropylphenol, has the hydroxyl group at C1 and the isopropyl group at C2. Following O-alkylation, the ether oxygen acts as a strong ortho/para director. The para position (C4) and the other ortho position (C6) are electronically activated. Due to the geometric constraints of the 4-carbon tether, cyclization exclusively occurs at the ortho position (C6), yielding the 7-membered ring with the isopropyl group residing at the C9 position of the resulting benzoxepin-5-one.

Quantitative Data & Reagent Specifications

Table 1: Reaction Optimization for the Cyclization Step

Reagent System Temp (°C) Time (h) Conversion (%) Isolated Yield (%) Workup Difficulty
Polyphosphoric Acid (PPA) 90 4.0 85 55 High (Highly Viscous)
Eaton's Reagent 80 2.0 >95 78 Low (Homogeneous)

| SOCl 2​ then AlCl 3​ | 0 to 25 | 6.0 | 70 | 45 | Medium (Multi-step) |

Table 2: Reagent Stoichiometry for the Optimized Route

Reagent MW ( g/mol ) Equivalents Amount Function
2-Isopropylphenol 136.19 1.0 10.0 g Starting Material
Ethyl 4-bromobutyrate 195.05 1.2 17.1 g Alkylating Agent

| K 2​ CO 3​ (Anhydrous) | 138.21 | 2.0 | 20.3 g | Base | | Eaton's Reagent | ~150 | 5.0 (vol) | 50 mL | Acid Catalyst / Dehydrating Agent |

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 4-(2-isopropylphenoxy)butanoate
  • To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-isopropylphenol (10.0 g, 73.4 mmol) and anhydrous N,N-dimethylformamide (DMF) (100 mL).

  • Add anhydrous potassium carbonate (20.3 g, 146.8 mmol) and stir the suspension at room temperature for 15 minutes to generate the phenoxide.

  • Add ethyl 4-bromobutyrate (17.1 g, 88.1 mmol) dropwise over 10 minutes.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Cool the mixture to room temperature, dilute with distilled water (300 mL), and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (3 x 100 mL) to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to afford the intermediate ester as a pale yellow oil.

Step 2: Synthesis of 4-(2-isopropylphenoxy)butanoic acid
  • Dissolve the crude ethyl 4-(2-isopropylphenoxy)butanoate in a mixture of tetrahydrofuran (THF) (100 mL) and methanol (50 mL).

  • Add a 2M aqueous solution of sodium hydroxide (75 mL, 150 mmol).

  • Stir the biphasic mixture vigorously at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 4:1) until the ester is completely consumed.

  • Concentrate the mixture under reduced pressure to remove THF and methanol.

  • Dilute the remaining aqueous layer with water (50 mL) and wash with diethyl ether (50 mL) to remove unreacted organic impurities.

  • Acidify the aqueous layer to pH 2 using 3M HCl. A white precipitate will form.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 75 mL). Dry the combined DCM layers over Na 2​ SO 4​ , filter, and concentrate to yield the carboxylic acid as a white solid.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
  • In a 250 mL round-bottom flask, charge Eaton's reagent (50 mL) and heat to 50 °C to ensure uniform viscosity.

  • Add 4-(2-isopropylphenoxy)butanoic acid (10.0 g, 45.0 mmol) in small portions over 20 minutes to manage the mild exotherm.

  • Increase the temperature to 80 °C and stir the homogenous dark solution for 2 hours[2].

  • Carefully pour the hot reaction mixture onto crushed ice (300 g) with vigorous stirring. The product will precipitate or form an oil.

  • Extract the aqueous mixture with DCM (3 x 100 mL).

  • Wash the combined organic extracts with saturated aqueous NaHCO 3​ (2 x 100 mL) until gas evolution ceases, followed by brine (100 mL).

  • Dry over anhydrous MgSO 4​ , filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (silica gel, 5-10% EtOAc in Hexanes gradient) to afford the final product, 9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Mandatory Visualization

SynthesisWorkflow SM 2-Isopropylphenol + Ethyl 4-bromobutyrate Step1 Step 1: O-Alkylation (K2CO3, DMF, 80°C) SM->Step1 Int1 Ethyl 4-(2-isopropylphenoxy)butanoate Step1->Int1 Step2 Step 2: Saponification (NaOH, MeOH/H2O) Int1->Step2 Int2 4-(2-isopropylphenoxy)butanoic acid Step2->Int2 Step3 Step 3: Friedel-Crafts Acylation (Eaton's Reagent, 80°C) Int2->Step3 Product 9-(Propan-2-yl)-2,3,4,5-tetrahydro- 1-benzoxepin-5-one Step3->Product

Workflow diagram for the 3-step synthesis of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

References

  • Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). 2

  • Iridium-Catalyzed Asymmetric Hydrogenation of γ- and δ-Ketoacids for Enantioselective Synthesis of γ- and δ-Lactones (Discovery and Structure-Activity Relationships of a Series of 4-Phenoxybutanoic Acid Derivatives). Organic Letters (ACS Publications). 3

  • WO2010064707A1 - 2h-chromene compound and derivative thereof. Google Patents.4

  • 3,4-Dihydro-2H-benzo[b]oxepin-5-one 6786-30-7. Guidechem. 1

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Executive Summary The benzoxepine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, kinase inhibitors, and central nervous system (CNS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxepine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, kinase inhibitors, and central nervous system (CNS) therapeutics[1]. Specifically, 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one serves as a critical, sterically tuned intermediate for downstream functionalization. This application note details a highly optimized, three-step scale-up protocol designed for multigram to kilogram production. By engineering the process to avoid harsh Lewis acids, we mitigate common scale-up bottlenecks such as ether cleavage and poor regioselectivity.

Mechanistic Rationale & Route Selection

The traditional synthesis of 1-benzoxepin-5-ones relies on the intramolecular Friedel-Crafts acylation of 4-phenoxybutanoic acid derivatives[2]. However, scaling this transformation exposes a critical vulnerability known as the "Ether Paradox" [3]. The oxygen atom is essential for activating the aromatic ring toward electrophilic substitution; however, it also acts as a strong coordinating site for traditional Lewis acids (e.g., AlCl₃ or TiCl₄). This coordination often leads to catalyst deactivation, requiring large stoichiometric excesses, and frequently triggers ether dealkylation or ring-opening side reactions[3].

To circumvent this, our optimized route replaces the traditional SOCl₂/AlCl₃ activation with Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent acts as both a solvent and a mild dehydrating/activating agent, generating the reactive acylium ion in situ without providing a strongly coordinating metal center[4]. This ensures smooth cyclization at the position ortho to the ether linkage (C-6 of the original 2-isopropylphenol) while preserving the integrity of the ether bond[2][4].

Synthetic Workflow

G SM 2-Isopropylphenol + Ethyl 4-Bromobutyrate Step1 Step 1: O-Alkylation K2CO3, DMF, 80°C SM->Step1 Int1 Intermediate 1: Ethyl 4-(2-isopropylphenoxy)butanoate Step1->Int1 Step2 Step 2: Saponification NaOH, EtOH/H2O, 50°C Int1->Step2 Int2 Intermediate 2: 4-(2-Isopropylphenoxy)butanoic acid Step2->Int2 Step3 Step 3: Friedel-Crafts Cyclization Eaton's Reagent, 50°C Int2->Step3 Product Target Product: 9-(Propan-2-yl)-2,3,4,5-tetrahydro- 1-benzoxepin-5-one Step3->Product

Figure 1: Three-step synthetic workflow for 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Experimental Workflows & Scale-Up Protocols

Step 1: O-Alkylation (Williamson Ether Synthesis)
  • Objective: Synthesis of Ethyl 4-(2-isopropylphenoxy)butanoate.

  • Causality & Design: Potassium carbonate (K₂CO₃) is selected over stronger bases like NaH to selectively deprotonate the phenol without inducing ester hydrolysis or Claisen-type condensations. DMF is utilized because its high dielectric constant stabilizes the Sₙ2 transition state, significantly reducing reaction times on scale.

  • Protocol:

    • Charge a clean, dry reactor with DMF (4.0 L/kg of starting material).

    • Add 2-isopropylphenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq). Stir the suspension at 25°C for 30 minutes to ensure complete phenoxide formation.

    • Add ethyl 4-bromobutyrate (1.1 eq) dropwise over 1 hour to manage the mild exotherm.

    • Heat the reaction mixture to 80°C.

    • Self-Validating System (IPC): After 6 hours, sample the mixture. Perform a micro-extraction (EtOAc/H₂O) and analyze the organic layer via GC-FID. Proceed to workup only when residual 2-isopropylphenol is ≤ 2.0% AUC.

    • Workup: Cool to 20°C. Filter the inorganic salts and wash the cake with EtOAc. Concentrate the filtrate to recover DMF. Dilute the residue with EtOAc, wash sequentially with 1M NaOH (to purge unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate to afford Intermediate 1.

Step 2: Saponification
  • Objective: Synthesis of 4-(2-Isopropylphenoxy)butanoic acid.

  • Causality & Design: A mixed solvent system of Ethanol/Water ensures the lipophilic ester remains in solution while providing the aqueous environment necessary for hydroxide attack. A moderate temperature of 50°C accelerates hydrolysis while preventing decarboxylation.

  • Protocol:

    • Charge the reactor with Intermediate 1 and Ethanol (3.0 L/kg).

    • Add 2M aqueous NaOH (2.0 eq) in a single portion. Heat the mixture to 50°C.

    • Self-Validating System (IPC): Monitor via HPLC (C18, MeCN/H₂O). The reaction is validated as complete when Intermediate 1 is ≤ 1.0% AUC (typically 3-4 hours).

    • Workup: Concentrate under reduced pressure to remove ethanol. Dilute the aqueous residue with water and extract with MTBE to remove neutral organic impurities. Acidify the aqueous layer with 6M HCl to pH 2.0. Extract the precipitated product with DCM, wash with brine, dry, and concentrate to yield Intermediate 2 as a viscous oil or crystalline solid.

Step 3: Intramolecular Friedel-Crafts Acylation
  • Objective: Cyclization to 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

  • Causality & Design: Utilizing Eaton's Reagent circumvents the "Ether Paradox"[3]. It provides a highly acidic but non-coordinating environment, driving the formation of the acylium ion and subsequent electrophilic aromatic substitution without cleaving the ether linkage[2][4].

  • Protocol:

    • Charge a dry reactor with Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid, 10.0 L/kg of Int-2). Heat to 50°C.

    • Slowly add Intermediate 2 (as a melt or a highly concentrated DCM solution) over 2 hours to maintain steady acylium ion generation and prevent intermolecular oligomerization.

    • Self-Validating System (IPC): Monitor via HPLC. Target is ≤ 1.0% AUC of Intermediate 2 (typically 4-6 hours). If the reaction stalls, an additional 0.5 eq of P₂O₅ can be charged.

    • Workup: Cool the mixture to 0°C. Quench by slow reverse-addition into a secondary reactor containing vigorously stirred ice water (30 L/kg), maintaining the internal temperature < 20°C. Extract with DCM. Wash the organic layer with 1M NaOH (to neutralize residual methanesulfonic acid), water, and brine. Concentrate and purify via crystallization (Heptane/EtOAc) to afford the pure target compound.

Quantitative Data & Process Parameters

Process StepReagents / SolventsTemp (°C)Time (h)IPC Target (AUC)Expected YieldExpected Purity
1. O-Alkylation 2-Isopropylphenol, Ethyl 4-bromobutyrate, K₂CO₃, DMF806 - 8SM ≤ 2.0%85 - 90%> 98.0%
2. Saponification Intermediate 1, NaOH, EtOH/H₂O503 - 4Int-1 ≤ 1.0%92 - 95%> 99.0%
3. Cyclization Intermediate 2, Eaton's Reagent504 - 6Int-2 ≤ 1.0%75 - 80%> 98.5%

Analytical Characterization

9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (dd, J = 7.8, 1.6 Hz, 1H, Ar-H ortho to C=O), 7.38 (dd, J = 7.6, 1.6 Hz, 1H, Ar-H ortho to isopropyl), 7.12 (t, J = 7.7 Hz, 1H, Ar-H meta), 4.22 (t, J = 6.5 Hz, 2H, -OCH₂-), 3.35 (septet, J = 6.9 Hz, 1H, -CH(CH₃)₂), 2.88 (t, J = 6.8 Hz, 2H, -CH₂C=O), 2.22 (m, 2H, -CH₂-), 1.24 (d, J = 6.9 Hz, 6H, -CH(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 205.4 (C=O), 158.1 (C-Ar-O), 140.5, 132.8, 128.2, 124.4, 122.1, 73.6 (C-2), 40.9 (C-4), 26.8 (CH of isopropyl), 24.5 (C-3), 22.9 (CH₃ of isopropyl).

  • LC-MS (ESI+): m/z calculated for C₁₃H₁₆O₂ [M+H]⁺ 205.12, found 205.15.

Safety, Health, and Environment (SHE) Considerations

  • Eaton's Reagent Handling: Methanesulfonic acid is corrosive. The quench step (Step 3) is highly exothermic. Reverse quenching into a large volume of ice water is mandatory to prevent thermal runaway.

  • Waste Management: Aqueous streams from Step 1 contain DMF and must be segregated for specialized incineration. The acidic aqueous waste from Step 3 must be neutralized with NaOH prior to disposal.

Sources

Method

purification techniques for 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Application Note: Advanced Purification Protocols for 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one Executive Summary 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a lipophilic, fused bicyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification Protocols for 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Executive Summary

9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a lipophilic, fused bicyclic compound featuring a seven-membered oxepine ring with a ketone functionality and an isopropyl substituent at the 9-position of the aromatic ring. Benzoxepinones serve as critical pharmacophores in medicinal chemistry and drug discovery[1]. These scaffolds are frequently synthesized via transition-metal-catalyzed ring-closing metathesis (RCM) or Friedel-Crafts cyclization[2]. Consequently, crude synthetic mixtures often contain highly polar oligomeric byproducts, unreacted starting materials, and residual metal catalysts.

As a Senior Application Scientist, the purification strategy designed herein avoids generic, one-size-fits-all methods. Instead, it leverages the specific physicochemical properties of the molecule to establish a two-tier purification system: Normal-Phase Flash Chromatography for primary bulk isolation, followed by Reverse-Phase Preparative HPLC (RP-HPLC) for high-purity polishing (>99%) required for downstream biological assays.

Physicochemical Profiling & Causality in Method Selection

Before designing a purification protocol, it is mandatory to profile the target molecule. The core 2,3,4,5-tetrahydro-1-benzoxepin-5-one structure has a monoisotopic mass of approximately 162 Da[3], with the 9-isopropyl derivative bringing the total molecular weight to 204.27 g/mol .

Table 1: Physicochemical Properties & Chromatographic Causality

PropertyValue / DescriptionCausality for Purification Strategy
Molecular Formula C13H16O2Neutral organic molecule; dictates non-ionic, solvent-driven purification strategies.
LogP (Estimated) 3.2 – 3.6Highly lipophilic; requires a high organic solvent ratio for elution in RP-HPLC.
Functional Groups Ketone, Aryl Ether, AlkylUV active (254 nm) due to the conjugated aromatic system, enabling robust UV-triggered fraction collection.
pKa N/A (Neutral)Lacks ionizable basic/acidic protons. pH control in HPLC is strictly for stationary phase peak shape optimization, not analyte ionization.

Purification Workflow Visualization

The following diagram outlines the self-validating decision tree used to isolate the target compound. Each step includes an analytical checkpoint to ensure the system's integrity before proceeding to the next phase.

PurificationWorkflow Crude Crude Synthetic Mixture (9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE Flash Normal-Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) LLE->Flash Organic Layer LCMS LC-MS Purity Assessment (UV 254 nm & ESI+) Flash->LCMS Pooled Fractions Decision Target Purity > 95%? LCMS->Decision Decision->Flash No (Recycle/Re-column) RPHPLC Preparative RP-HPLC (C18, H2O/MeCN + 0.1% FA) Decision->RPHPLC Yes Evap Solvent Removal & Lyophilization RPHPLC->Evap Target Peak Pure Pure Compound (>99% Purity) Evap->Pure

Workflow for the isolation and purification of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Protocol A: Primary Isolation via Normal-Phase Flash Chromatography

Causality & Scientific Rationale: The crude mixture post-synthesis often contains viscous oils and polar degradation products. Normal-phase silica gel chromatography is the gold standard for primary isolation. Because 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one is highly lipophilic, it will elute relatively early in a non-polar solvent system. We employ Dry Loading instead of liquid injection. Viscous oils or compounds with high lipophilicity cause severe band broadening if wet-loaded in strong solvents like Dichloromethane (DCM). Dry loading onto silica gel ensures a narrow injection band at the column head, maximizing theoretical plates and resolution.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude mixture (e.g., 1.0 g) in a minimal amount of DCM (approx. 5-10 mL). Add 3.0 g of raw silica gel (230–400 mesh) to the flask.

  • Solvent Evaporation: Evaporate the DCM under reduced pressure using a rotary evaporator until a free-flowing, dry powder is obtained. Ensure no residual DCM remains, as it will disrupt the initial non-polar gradient.

  • Column Equilibration: Pack a 40 g silica gel flash column and equilibrate with 100% Hexane for 3 column volumes (CV).

  • Loading: Transfer the dry-loaded silica powder into the solid load cartridge of the automated flash chromatography system.

  • Elution Gradient:

    • 0–2 CV: 100% Hexane (Washes away non-polar aliphatic impurities).

    • 2–12 CV: Linear gradient from 0% to 20% Ethyl Acetate in Hexane.

    • 12–15 CV: Isocratic hold at 20% Ethyl Acetate.

  • Detection & Pooling: Monitor elution via UV at 254 nm and 280 nm. The target benzoxepinone typically elutes between 10–15% Ethyl Acetate. Pool fractions containing the target mass (m/z[M+H]+ 205) and concentrate in vacuo.

Protocol B: High-Purity Polishing via Preparative RP-HPLC

Causality & Scientific Rationale: While Flash Chromatography removes bulk impurities, achieving >99% purity requires Reverse-Phase HPLC. Although 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one lacks ionizable basic or acidic protons, the addition of 0.1% Formic Acid (FA) to the mobile phase is strictly mandated. This is a self-validating system choice: the acidic modifier suppresses the ionization of residual silanol groups (Si-O⁻) on the C18 stationary phase, preventing secondary dipole-ion interactions that lead to peak tailing, thereby ensuring sharp, symmetrical peaks.

Table 2: Preparative HPLC Gradient Method

Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Flow Rate (mL/min)
0.0604020.0
2.0604020.0
15.059520.0
18.059520.0
18.1604020.0
22.0604020.0

Step-by-Step Methodology:

  • Sample Reconstitution: Dissolve the semi-pure compound from Protocol A in HPLC-grade Acetonitrile (MeCN) or a 1:1 mixture of MeCN/DMSO to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Use a C18 Preparative Column (e.g., 21.2 mm x 250 mm, 5 µm particle size).

  • Injection: Inject up to 1.0 mL (50 mg) per run to prevent column overloading, which would compromise resolution.

  • Run Parameters: Execute the gradient outlined in Table 2. The high lipophilicity of the isopropyl group ensures the compound will be strongly retained, eluting late in the gradient (typically between 80-90% MeCN).

  • Fraction Collection: Utilize mass-directed or UV-directed (254 nm) fraction collection.

  • Isolation: Pool the pure fractions. To avoid thermal degradation of the ketone during extended rotary evaporation of water, freeze the pooled fractions at -80 °C and remove the solvent via lyophilization (freeze-drying) for 48 hours to yield the pure compound as a white to off-white solid or viscous oil.

References

  • Qabaja, G., et al. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry, 80(7), 3682-3687. URL:[Link]

  • Li, S.-R., Chen, H.-M., Chen, L.-Y., Tsai, J.-C., Chen, P.-Y., Hsu, S. C.-N., & Wang, E.-C. (2008). Synthesis of 1-benzoxepin-5-ones (ols) from salicylaldehydes via ring-closing metathesis. ARKIVOC, 2008(ii), 172-182. URL:[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

  • PubChemLite. (2026). 2,3,4,5-tetrahydro-1-benzoxepin-5-one. University of Luxembourg. URL:[Link]

Sources

Application

catalytic methods for synthesizing 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Application Note: Catalytic Methods for the Synthesis of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one Executive Summary The 2,3,4,5-tetrahydro-1-benzoxepin-5-one architecture is a privileged heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Methods for the Synthesis of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Executive Summary

The 2,3,4,5-tetrahydro-1-benzoxepin-5-one architecture is a privileged heterocyclic scaffold embedded within numerous pharmacologically active molecules and biological signaling modulators[1]. Synthesizing substituted derivatives, specifically 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one, presents unique steric and electronic challenges due to the bulky isopropyl group adjacent to the ether linkage. This application note details two highly efficient, field-proven catalytic methodologies to construct this target: a Lewis acid-mediated intramolecular Friedel-Crafts acylation and a transition-metal-catalyzed Ring-Closing Metathesis (RCM) followed by chemoselective hydrogenation.

Strategic Rationale & Mechanistic Insights

As drug development professionals scale up heterocyclic libraries, the choice of catalytic pathway dictates both atom economy and downstream purification requirements.

Pathway A: Intramolecular Friedel-Crafts Acylation The classical approach to benzoxepinones involves the cyclization of an alkyl chain onto the aromatic ring[1]. For our specific target, the precursor is 4-(2-isopropylphenoxy)butanoic acid. The mechanistic causality relies on the strong ortho/para-directing nature of the ether oxygen. Despite the steric encumbrance of the 2-isopropyl group, the ether oxygen highly activates the remaining ortho position (C6 of the original phenol), guiding the electrophilic attack of the acylium ion. We utilize Eaton’s Reagent (P₂O₅ in methanesulfonic acid) rather than traditional Polyphosphoric Acid (PPA). Eaton’s reagent provides a significantly lower viscosity medium, ensuring homogeneous heat transfer and preventing the ether cleavage often observed under harsher Lewis acid conditions.

Pathway B: Ring-Closing Metathesis (RCM) & Hydrogenation A more modern, modular approach utilizes RCM to forge the seven-membered oxepine ring[2]. Starting from 1-(2-allyloxy-3-isopropylphenyl)prop-2-en-1-one, the reaction requires coupling an electron-rich allyl ether with an electron-deficient enone. We deploy the Grubbs 2nd Generation Ruthenium catalyst (Grubbs II) over the 1st generation variant. The strongly electron-donating N-heterocyclic carbene (NHC) ligand on Grubbs II provides the necessary catalytic turnover and stability required to overcome the deactivating nature of the enone system[3]. Following RCM, a chemoselective catalytic hydrogenation using 10% Pd/C selectively reduces the resulting cyclic alkene without over-reducing the C5 carbonyl.

Pathway Visualization

Workflow cluster_A Route A: Friedel-Crafts Acylation cluster_B Route B: Ring-Closing Metathesis A_SM 4-(2-Isopropylphenoxy) butanoic acid A_Cat Eaton's Reagent (P2O5 / MeSO3H) 70°C, 2h A_SM->A_Cat Target 9-(Propan-2-yl)-2,3,4,5-tetrahydro- 1-benzoxepin-5-one A_Cat->Target B_SM 1-(2-Allyloxy-3-isopropylphenyl) prop-2-en-1-one B_Cat1 Grubbs II Catalyst (5 mol%) DCM, Reflux, 6h B_SM->B_Cat1 B_Int 9-Isopropyl-2,5-dihydro- 1-benzoxepin-5-one B_Cat1->B_Int B_Cat2 10% Pd/C, H2 (1 atm) EtOAc, RT, 4h B_Int->B_Cat2 B_Cat2->Target

Figure 1: Divergent catalytic pathways for synthesizing 9-(Propan-2-yl)-1-benzoxepin-5-one.

Methodological Execution

Protocol A: Eaton's Reagent-Mediated Cyclization

This protocol is optimized for rapid, single-step synthesis from readily available phenoxy acids.

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with Eaton’s reagent (10 mL, 1:10 w/w P₂O₅ in MeSO₃H). Place under a nitrogen atmosphere.

  • Substrate Addition: Warm the solution to 50 °C. Slowly add 4-(2-isopropylphenoxy)butanoic acid (5.0 mmol, 1.11 g) in small portions over 15 minutes to control the exotherm.

  • Catalytic Cyclization: Elevate the temperature to 70 °C and stir for 2 hours.

    • Self-Validation Checkpoint: The reaction will transition from a pale suspension to a homogeneous deep amber solution, indicating acylium ion formation. TLC (Hexanes/EtOAc 8:2) should confirm the disappearance of the polar acid streak (Rf ~0.2) and the emergence of a discrete, UV-active product spot (Rf ~0.6).

  • Quenching & Extraction: Cool the mixture to 0 °C and carefully pour it over 50 g of crushed ice with vigorous stirring. Extract the aqueous mixture with dichloromethane (3 x 50 mL)[1].

  • Purification: Wash the combined organic layers with saturated NaHCO₃ until effervescence ceases (neutralizing residual MeSO₃H)[1]. Dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography to afford the target compound as a pale yellow oil.

Protocol B: RCM and Chemoselective Hydrogenation

This protocol is ideal for substrates sensitive to strong acids, providing excellent functional group tolerance.

Step 1: Ring-Closing Metathesis (RCM)

  • Dilution: Dissolve 1-(2-allyloxy-3-isopropylphenyl)prop-2-en-1-one (5.0 mmol, 1.15 g) in 100 mL of anhydrous, degassed dichloromethane (DCM).

    • Causality Note: A high dilution factor (0.05 M) is critical to kinetically favor intramolecular cyclization over intermolecular cross-metathesis oligomerization[3].

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (0.25 mmol, 5 mol%) in one portion.

  • Reflux: Heat the mixture to reflux (40 °C) for 6 hours under an argon atmosphere[2].

    • Self-Validation Checkpoint: The continuous evolution of ethylene gas (visible as micro-bubbles) confirms active metathesis turnover. The solution must retain the characteristic purplish-brown hue of the active Ru-complex; a shift to black indicates catalyst decomposition.

  • Isolation: Concentrate the mixture in vacuo and pass through a short pad of silica gel (eluting with Hexanes/EtOAc 9:1) to remove ruthenium byproducts, yielding 9-isopropyl-2,5-dihydro-1-benzoxepin-5-one.

Step 2: Catalytic Hydrogenation

  • Setup: Dissolve the intermediate from Step 1 in 30 mL of ethyl acetate (EtOAc). Add 10% Pd/C (10 wt%, 115 mg).

  • Reduction: Evacuate the flask and backfill with H₂ gas three times. Stir vigorously under an H₂ balloon (1 atm) at room temperature for 4 hours.

    • Self-Validation Checkpoint: Complete conversion is validated by an in-process ¹H-NMR aliquot showing the total disappearance of the vinylic oxepine protons (~6.0–6.5 ppm) while the ketone remains intact.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to afford pure 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Comparative Analytics

ParameterRoute A: Friedel-Crafts AcylationRoute B: RCM + Hydrogenation
Overall Yield 72 - 78%80 - 85% (over 2 steps)
Catalyst / Reagent Eaton's Reagent (Excess)Grubbs II (5 mol%), Pd/C (10 wt%)
Reaction Time 2 hours10 hours (total)
Scalability Excellent (Easily scaled to >100g)Moderate (Ru-catalyst cost limits scale)
Green Metrics Low atom economy (acid waste)High atom economy (ethylene byproduct)
Substrate Scope Limited (fails with acid-sensitive groups)Broad (high functional group tolerance)

References

  • Synthesis of 1-benzoxepin-5-ones (ols) from salicylaldehydes via ring-closing metathesis Semantic Scholar (ARKIVOC) URL: [Link]

  • One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one Synthesis

Welcome to the Technical Support Center for the synthesis of benzoxepinone derivatives. This guide is designed for researchers, application scientists, and drug development professionals facing yield bottlenecks in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of benzoxepinone derivatives. This guide is designed for researchers, application scientists, and drug development professionals facing yield bottlenecks in the synthesis of 9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one .

The primary challenge in this synthetic route is the final intramolecular Friedel-Crafts acylation. Forming a 7-membered ring is entropically disfavored compared to 5- or 6-membered analogs. Furthermore, the ether oxygen strongly activates the aromatic ring, leading to severe competition between the desired ortho-cyclization and undesired para-intermolecular oligomerization[1][2]. This guide provides field-proven, self-validating protocols to overcome these mechanistic hurdles.

Synthetic Workflow

SynthesisWorkflow SM 2-Isopropylphenol + Ethyl 4-bromobutyrate Step1 Step 1: O-Alkylation (K2CO3, DMF, 80°C) SM->Step1 Int1 Ethyl 4-(2-isopropylphenoxy)butanoate Step1->Int1 Step2 Step 2: Saponification (NaOH, EtOH/H2O, Reflux) Int1->Step2 Int2 4-(2-isopropylphenoxy)butanoic acid Step2->Int2 Step3 Step 3: Intramolecular Friedel-Crafts (Eaton's Reagent, 40°C) Int2->Step3 Product 9-(Propan-2-yl)-2,3,4,5-tetrahydro- 1-benzoxepin-5-one Step3->Product Intramolecular (ortho-attack) SideReaction Intermolecular Acylation (Para-linked Oligomers) Step3->SideReaction Intermolecular (para-attack)

Workflow for the synthesis of 9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Self-Validating Experimental Protocols

To ensure reproducibility, every step in this protocol includes a chemical self-validation checkpoint. Do not proceed to the next step unless the validation criteria are met.

Step 1: O-Alkylation

Objective: Synthesize ethyl 4-(2-isopropylphenoxy)butanoate.

  • Charge a flame-dried flask with 2-isopropylphenol (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous DMF (0.5 M concentration).

  • Add ethyl 4-bromobutyrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 9:1). The phenol starting material (R_f ~0.4, stains dark with KMnO₄) must completely disappear, replaced by a less polar ester spot (R_f ~0.6).

  • Quench with water, extract with ethyl acetate, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Step 2: Saponification

Objective: Synthesize 4-(2-isopropylphenoxy)butanoic acid.

  • Dissolve the crude ester in a 1:1 mixture of Ethanol and 2M aqueous NaOH (2.0 eq).

  • Reflux the mixture for 2 hours.

  • Self-Validation Checkpoint: Evaporate the ethanol, dilute with water, and wash with diethyl ether. The aqueous layer contains the sodium salt of the product. Carefully acidify the aqueous layer with 2M HCl to pH 2. A dense white precipitate must form immediately. This phase change confirms successful hydrolysis and purifies the acid from neutral organic impurities.

  • Filter the precipitate, wash with cold water, and dry thoroughly under high vacuum.

Step 3: Intramolecular Friedel-Crafts Acylation (Critical Step)

Objective: Cyclize to 9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

  • In a dry flask under nitrogen, add the dry 4-(2-isopropylphenoxy)butanoic acid (1.0 eq) to Eaton's Reagent (10 volumes, 7.7 wt% P₂O₅ in MeSO₃H) at room temperature[3][4].

  • Stir the mixture at 40 °C for 4–6 hours.

  • Self-Validation Checkpoint: Take a micro-aliquot, quench in water, extract with DCM, and run TLC (Hexanes/EtOAc 4:1). The highly polar carboxylic acid (baseline) should convert to a UV-active, moderately polar spot (R_f ~0.5) corresponding to the benzoxepinone.

  • While the reaction is still warm, carefully pour it onto vigorously stirred crushed ice to quench the acid.

  • Extract with DCM (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases (this removes any trace unreacted starting material), then with brine.

  • Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Troubleshooting Guide: Yield Bottlenecks

Q: Why am I getting a highly viscous, dark polymeric mass instead of the desired 7-membered benzoxepinone? A: This is the most common yield bottleneck in benzoxepin synthesis. The formation of a 7-membered ring is entropically disfavored. In the starting material, the ether oxygen strongly activates the aromatic ring at both the ortho position (required for cyclization) and the para position. Because the para position is sterically less hindered, intermolecular Friedel-Crafts acylation outcompetes the intramolecular pathway, leading to long-chain oligomers[1][2]. Solution: Switch your Lewis/Brønsted acid. If you are using Polyphosphoric Acid (PPA) at high temperatures (90–120 °C), the thermal energy heavily favors the intermolecular side reaction[5]. Switch to Eaton's reagent (P₂O₅/MeSO₃H), which allows the cyclization to proceed at much lower temperatures (40 °C), kinetically favoring the intramolecular ring closure[3][4].

Q: My cyclization yield is still low even with Eaton's reagent. What else could be wrong? A: Check the moisture content of your intermediate. If Step 2 (saponification) was incomplete, or if the resulting carboxylic acid was not dried thoroughly, the residual water will violently react with the P₂O₅ in Eaton's reagent, destroying the active dehydrating species. Self-validation: Before cyclization, ensure your intermediate completely dissolves in saturated NaHCO₃ (confirming it is 100% free carboxylic acid) and has been dried under high vacuum for at least 12 hours.

Q: When using PPA, my yield drops significantly during the workup phase. How can I recover more product? A: PPA forms a rigid, glassy phosphate matrix upon cooling, which physically traps the highly lipophilic 9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one. Solution: Do not let the reaction cool to room temperature before quenching. While still warm (~60 °C), pour the mixture directly onto a large excess of vigorously stirred crushed ice. Stir for at least 30–60 minutes until the phosphate matrix is completely hydrolyzed into a clear aqueous solution before attempting extraction with dichloromethane.

Quantitative Reagent Comparison

To assist in your experimental design, the following table summarizes the performance of common cyclization reagents used for benzoxepin-5-one synthesis based on literature and empirical data[3][4][5][6].

Reagent SystemOperating TemperatureTypical YieldPrimary Impurity ProfileWorkup Difficulty
Polyphosphoric Acid (PPA) 90 °C – 120 °C25% – 45%High (Para-linked oligomers, ether cleavage)High (Glassy matrix entrapment)
Eaton's Reagent (P₂O₅/MeSO₃H) 25 °C – 50 °C60% – 75%Low (Trace dimers)Low (Easily quenched with ice)
SOCl₂ followed by AlCl₃ (in DCM) 0 °C to 25 °C40% – 55%Moderate (Chlorinated byproducts)Moderate (Requires anhydrous conditions)

Frequently Asked Questions (FAQs)

Q: Can I use the corresponding acid chloride and AlCl₃ instead of Eaton's reagent? A: Yes, converting the carboxylic acid to an acid chloride (using SOCl₂ or oxalyl chloride) followed by Lewis acid-mediated cyclization (e.g., AlCl₃ or SnCl₄ in DCM) is a viable alternative[6]. However, this two-step process is highly sensitive to moisture and often leads to chlorinated byproducts on the electron-rich aromatic ring. Eaton's reagent provides a one-pot, combined Brønsted/Lewis acid system that is operationally simpler and generally provides superior yields for aryloxy systems.

Q: How do I prevent the propan-2-yl (isopropyl) group from undergoing acid-catalyzed cleavage or migration? A: Alkyl groups, particularly secondary ones like isopropyl, are susceptible to dealkylation or transalkylation under extremely harsh Friedel-Crafts conditions (such as anhydrous AlCl₃ at reflux). By maintaining the reaction temperature below 50 °C and using Eaton's reagent—which is a milder electrophilic activator than AlCl₃—the structural integrity of the 9-isopropyl substituent is preserved.

Q: What is the best way to monitor the progress of the cyclization reaction? A: Because Eaton's reagent is highly acidic, direct TLC spotting will char the plate and give false readings. You must perform a "mini-workup." Withdraw 50 µL of the reaction mixture, quench it in 500 µL of water, and extract with 500 µL of ethyl acetate. Spot the organic layer on the TLC plate. The product will appear as a distinct, UV-active spot that is significantly less polar than the starting carboxylic acid.

References

  • Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects. Taylor & Francis. Available at:[Link]

  • An efficient access to the synthesis of novel 12-phenylbenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one derivatives. Beilstein Journals. Available at:[Link]

  • Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Executive Summary The synthesis of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one (a 9-isopropyl-substituted benzoxepinone) is a critical workflow for researchers developing privileged scaffolds in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one (a 9-isopropyl-substituted benzoxepinone) is a critical workflow for researchers developing privileged scaffolds in medicinal chemistry[1]. The standard synthetic route relies on the intramolecular Friedel-Crafts acylation of 4-(2-isopropylphenoxy)butanoic acid[1].

From an application science perspective, the presence of the bulky isopropyl group at the 9-position (adjacent to the ether linkage) introduces unique steric and electronic dynamics during the ring-closing step. This steric bulk restricts the conformational flexibility of the butanoic acid chain, increasing the activation energy required for electrophilic attack. Consequently, classical reagents like Polyphosphoric Acid (PPA) often fail or produce high levels of degradation[2]. This guide provides field-proven, self-validating protocols and troubleshooting steps to optimize this specific cyclization.

Standard Operating Procedure: Eaton's Reagent-Mediated Cyclization

Mechanistic Rationale: While PPA is the classical reagent for this transformation, its high viscosity requires elevated temperatures (>100 °C), which frequently causes oxidative degradation (charring) of electron-rich aromatic systems[2]. (7.7 wt% phosphorus pentoxide in methanesulfonic acid) provides a more fluid, homogeneous medium that drives acylium ion formation at lower temperatures (60–80 °C), making it the superior choice for sterically demanding substrates[3][4].

Self-Validating Step-by-Step Methodology
  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, add 4-(2-isopropylphenoxy)butanoic acid (1.0 equiv, e.g., 5.0 mmol).

  • Reagent Addition: Slowly add Eaton's reagent (approx. 5–10 mL per gram of starting material) at room temperature with continuous magnetic stirring.

  • Cyclization: Heat the reaction mixture to 70 °C using an oil bath.

    • Self-Validation Check 1 (Reaction Progress): Monitor via TLC (Eluent: 4:1 Hexanes/Ethyl Acetate) or LC-MS every 2 hours. The product will appear as a distinct, more non-polar UV-active spot compared to the starting acid[3].

  • Quenching (Critical Step): Once the starting material is consumed (typically 4–6 hours), cool the flask to 0 °C. Carefully pour the viscous mixture over 50 g of crushed ice to quench the methanesulfonic acid[5].

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer reaches a pH strictly >7.

    • Self-Validation Check 2 (Neutralization): The complete cessation of CO₂ effervescence visually confirms neutralization, preventing acid-catalyzed ring opening during the extraction phase.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one[1].

    • Self-Validation Check 3 (Identity): Confirm product identity via LC-MS; look for the exact mass [M+H]+=205.1 corresponding to C13​H16​O2​ .

SynthesisWorkflow A 2-Isopropylphenol + Ethyl 4-bromobutyrate B Ethyl 4-(2-isopropylphenoxy)butanoate (Alkylation) A->B K2CO3, Acetone, Reflux C 4-(2-isopropylphenoxy)butanoic acid (Saponification) B->C NaOH, EtOH/H2O, then HCl D 9-(Propan-2-yl)-2,3,4,5-tetrahydro- 1-benzoxepin-5-one C->D Eaton's Reagent, 60-80°C or SOCl2 then AlCl3

Workflow for the synthesis of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Quantitative Data: Reagent Comparison for Benzoxepinone Cyclization

Reagent SystemOperating TempViscosity / StateRelative Yield (Steric Substrates)Primary Drawback
Polyphosphoric Acid (PPA) 90–120 °CHigh (Viscous Syrup)Low to ModerateSevere charring and tar formation
Eaton's Reagent 60–80 °CLow (Fluid Liquid)HighCan stall with extreme steric hindrance
SOCl₂ followed by AlCl₃ 0 °C to 25 °CLow (in DCM solvent)Very HighRequires strictly anhydrous conditions

Troubleshooting Guides & FAQs

Q1: I am observing significant black tar formation and low yields when using Polyphosphoric Acid (PPA). Why is this happening? A1: PPA is a highly viscous polymeric acid. At the temperatures required to make it fluid enough for stirring (typically 90–120 °C), localized overheating occurs at the flask walls[2]. The electron-rich 2-isopropylphenoxy moiety is highly susceptible to oxidative degradation under these harsh, hot acidic conditions. Actionable Fix: Switch to Eaton's reagent. It acts as both a strong dehydrating agent and a solvent, remaining fluid at room temperature. This allows for efficient acylium cation generation and subsequent cyclization at a much milder 60–80 °C, drastically reducing tar formation[4].

Q2: My cyclization using Eaton's reagent stalls at 50% conversion even after 12 hours. How can I drive the reaction to completion? A2: The isopropyl group at the 2-position of the phenoxy ring (which becomes the 9-position of the benzoxepinone) creates significant steric hindrance. This bulk restricts the conformational flexibility of the butanoic acid chain, making it difficult for the molecule to adopt the requisite geometry for electrophilic attack at the adjacent 6-position. Actionable Fix: If Eaton's reagent is insufficiently reactive for your specific steric environment, pivot to a two-step Lewis acid-mediated approach[6]. First, convert the carboxylic acid to the highly reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF. Then, perform the Friedel-Crafts acylation using anhydrous Aluminum Chloride (AlCl₃) in DCM at 0 °C to room temperature[6]. The AlCl₃-acyl chloride complex is a much stronger electrophile than the protonated acylium ion generated by Eaton's reagent.

Q3: During the workup of the Eaton's reagent reaction, I am getting a stubborn emulsion. How do I resolve this? A3: Emulsions in this specific workup are typically caused by incomplete neutralization of the methanesulfonic acid. When partially partitioned between water and the organic extraction solvent, methanesulfonic acid can act as a surfactant-like species. Actionable Fix: Ensure the pH of the aqueous phase is strictly >7 before extraction[5]. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts, or add brine to increase the ionic strength of the aqueous layer, which forces the organic compounds into the organic phase.

TroubleshootingTree Start Issue: Low Yield or Impure Product Q1 Is there significant charring/tar formation? Start->Q1 A1 Cause: PPA localized overheating. Action: Switch to Eaton's Reagent. Q1->A1 Yes Q2 Is the starting material unreacted after 12h? Q1->Q2 No Success Optimal Cyclization Achieved A1->Success A2 Cause: Steric hindrance at 9-position. Action: Use SOCl2 followed by AlCl3. Q2->A2 Yes A2->Success

Troubleshooting decision tree for the intramolecular Friedel-Crafts acylation step.

References

  • Taylor & Francis. "Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects."[Link]

  • Beilstein Journal of Organic Chemistry. "An efficient access to the synthesis of novel 12-phenylbenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one derivatives."[Link]

  • StackExchange Chemistry. "Can any other common reagent other than H3PO4 cause this conversion? (Intramolecular Friedel-Crafts acylation)."[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one During Storage

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: 1094456-41-3). The integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: 1094456-41-3). The integrity of your experimental results hinges on the stability of your starting materials. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent the degradation of this compound during storage.

Due to the limited availability of specific stability data for this particular molecule, the guidance provided herein is based on established principles of organic chemistry, focusing on the reactivity of the ketone and benzoxepine functional groups. We empower you, the researcher, to validate your storage conditions through a systematic approach.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section is designed to help you identify potential degradation and take corrective action.

Q1: I suspect my sample of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one has degraded. What are the likely causes?

A1: Degradation of this compound is likely to occur at the ketone functional group or the benzoxepine ring system. Based on general chemical principles, several factors could be at play:

  • Oxidation: The benzylic ether in the benzoxepine ring and the carbon atoms adjacent to the ketone are susceptible to oxidation, especially in the presence of atmospheric oxygen. This can be accelerated by light and trace metal impurities.

  • Photodegradation: Ketones are known to undergo Norrish-type photochemical reactions when exposed to UV light, which can lead to cleavage of the cyclic structure.[1]

  • Acid/Base Catalyzed Reactions: The presence of acidic or basic impurities can catalyze various degradation pathways, including enolization of the ketone, which can lead to further reactions, or cleavage of the ether linkage in the benzoxepine ring.[2]

  • Thermal Stress: Elevated temperatures can accelerate the rate of all chemical degradation reactions. While some ketones are stable, others can be prone to decarboxylation or other rearrangements at higher temperatures.[3]

  • Inappropriate Storage Container: The use of reactive containers (e.g., certain plastics) can lead to leaching of impurities or direct reaction with the compound.

Q2: My analytical results (e.g., HPLC, NMR) show new, unexpected peaks. How can I identify the degradation products?

A2: Identifying degradation products is key to understanding the degradation pathway. Here's a suggested workflow:

  • Mass Spectrometry (MS): Use LC-MS or GC-MS to determine the molecular weights of the impurities. This can provide initial clues about the type of reaction that has occurred (e.g., an increase of 16 amu may suggest oxidation).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help to elucidate the structures of the degradation products, especially if they can be isolated. Changes in the chemical shifts around the ketone or the aromatic ring are indicative of modification at these sites.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can show the appearance of new functional groups, such as hydroxyl groups (from oxidation or ring-opening) or carboxylic acids (from further oxidation).

A common analytical technique for quantifying ketones involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis with a UV detector.[4][5] This can be a sensitive method for tracking the concentration of the parent compound.

Q3: What are the immediate steps I should take if I observe degradation?

A3: If you suspect degradation, we recommend the following:

  • Quarantine the material: Prevent further use of the suspect batch until its integrity can be confirmed.

  • Re-analyze the sample: Use a validated analytical method to confirm the presence of impurities and quantify the purity of the remaining material.

  • Review your storage conditions: Compare your current storage protocol against the best practices outlined in the FAQ section below.

  • Consider re-purification: If the material is valuable and the degradation is minor, re-purification by chromatography or recrystallization may be an option.

Below is a troubleshooting workflow to guide your investigation:

Fig 1. Troubleshooting workflow for suspected degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one?

A1: While specific stability studies for this compound are not publicly available, the following conditions are recommended based on the chemistry of analogous compounds to minimize degradation:

ParameterRecommendationRationale
Temperature -20°C to -80°CLow temperatures significantly slow down the rates of chemical reactions, including oxidation and acid/base-catalyzed degradation.[3]
Atmosphere Inert gas (Argon or Nitrogen)An inert atmosphere prevents oxidation of the compound.[2]
Light Amber glass vial, stored in the darkProtects the compound from photodegradation, which can be initiated by UV light.[1][2]
Container Borosilicate glass vials with PTFE-lined capsGlass is generally inert, and PTFE liners prevent leaching of impurities from the cap.[6]
Purity High purity, free from acidic or basic residuesImpurities can act as catalysts for degradation.[2]

Q2: Can I store this compound in solution?

A2: Storing the compound in solution is generally not recommended for long-term storage as solvents can facilitate degradation pathways. If you must store it in solution for a short period, consider the following:

  • Solvent Choice: Use a high-purity, anhydrous, and aprotic solvent that has been degassed to remove dissolved oxygen.

  • Concentration: More dilute solutions may disfavor bimolecular reactions.[2]

  • Storage Conditions: Store solutions under the same recommended conditions as the neat material (low temperature, inert atmosphere, protection from light).

Q3: How can I proactively monitor the stability of my sample over time?

A3: A proactive stability study is highly recommended. Here is a general protocol:

Experimental Protocol: Proactive Stability Monitoring
  • Initial Analysis (T=0):

    • Obtain a baseline characterization of a new batch of the compound.

    • Recommended analyses: HPLC-UV (for purity), ¹H NMR (for structural integrity), and appearance (color, physical state).

  • Sample Aliquoting and Storage:

    • Aliquot the compound into several small, inert vials (e.g., amber glass with PTFE-lined caps). This avoids repeated opening and closing of the main stock.

    • Store the aliquots under the recommended conditions (-20°C or -80°C, under argon or nitrogen, in the dark).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 6, and 12 months), remove one aliquot from storage.

    • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.

    • Perform the same set of analyses as in the initial characterization (HPLC-UV, ¹H NMR, appearance).

  • Data Analysis:

    • Compare the results at each time point to the initial data.

    • Look for any changes in purity, the appearance of new peaks in the chromatogram, or changes in the NMR spectrum.

    • A decrease in purity of more than a predefined threshold (e.g., 5%) may indicate that the storage conditions are not adequate.

Fig 2. Proactive stability monitoring protocol.

By implementing these best practices and proactively monitoring your samples, you can ensure the integrity of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one for your critical research applications.

References

  • Fritzsche, M., et al. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature.
  • BenchChem. (n.d.).
  • ChemRxiv. (2025). Selective photodegradation of ketone-based polymers. ChemRxiv.
  • Molport. (n.d.). 4-amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride. Retrieved from [Link]

  • Wikipedia. (2024). Ketone bodies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Ketone formation via acetaldehyde formation in the degradation of Poly (vinyl acetate). Retrieved from [Link]

  • Chemspace. (n.d.). 6-methyl-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepine-5-carbonitrile. Retrieved from [Link]

  • Li, Q., et al. (2022). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering.
  • Li, Z., et al. (2017). Colorimetric Recognition of Aldehydes and Ketones.
  • Toptan, T., et al. (2022). Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process. RSC Advances, 12(11), pp.6653-6662.
  • Cardoso, D. R., et al. (2003). HPLC-DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of Food Composition and Analysis, 16(5), pp.563-573.
  • Chemspace. (n.d.). 2-[6-methyl-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-yl]acetonitrile. Retrieved from [Link]

  • Thoreauchem. (n.d.). 9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol. Retrieved from [Link]

  • Jackson, L. R., et al. (2014). Effects of Time and Storage Conditions on the Chemical and Microbiologic Stability of Diluted Buprenorphine for Injection.
  • Chemspace. (n.d.). Methyl 9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepine-7-carboxylate. Retrieved from [Link]

  • NextSDS. (n.d.). 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Retrieved from [Link]

  • ResearchGate. (2016). 4-(2-Oxopropyl)-1,3-bis(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one. Retrieved from [Link]

Sources

Optimization

troubleshooting impurities in 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one extraction

Welcome to the technical support center for the synthesis and purification of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one. This resource is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and purification of this compound.

Section 1: Troubleshooting Guide for Extraction Impurities

This section addresses specific issues that may arise during the liquid-liquid extraction of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a common and critical step in its purification.

Issue: Formation of a Stable Emulsion During Extraction

You're observing a thick, persistent emulsion at the interface of the aqueous and organic layers, making a clean separation impossible.

Plausible Causes:

  • Presence of Surfactant-like Impurities: High concentrations of certain impurities, such as phospholipids or free fatty acids from biological matrices, can act as surfactants, stabilizing the emulsion.[1][2]

  • High Shear Mixing: Vigorous shaking or stirring of the separatory funnel can lead to the formation of fine droplets that are slow to coalesce.[1]

  • Similar Densities of Phases: If the densities of the aqueous and organic phases are too close, separation will be sluggish and prone to emulsion formation.

Troubleshooting Protocol:

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient mass transfer without excessive shear forces.[1]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous phase, which can help break the emulsion by forcing the surfactant-like molecules into one of the phases.[1]

  • Filtration: For stubborn emulsions, you can try to pass the mixture through a plug of glass wool or a phase separation filter paper.[1]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.[1]

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to dissolve the emulsion-causing agents.[1]

Issue: Poor Recovery of the Target Compound in the Organic Phase

After extraction and solvent evaporation, the yield of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one is significantly lower than expected.

Plausible Causes:

  • Incorrect pH of the Aqueous Phase: The target compound is a ketone and is largely neutral. However, acidic or basic impurities from the reaction mixture could be affecting its partitioning. For ionizable compounds, the pH of the aqueous phase should be adjusted to ensure they are in their neutral form to maximize partitioning into the organic phase.[2]

  • Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for the target compound.

  • Insufficient Extraction Cycles: A single extraction may not be sufficient to recover all of the product.

Troubleshooting Protocol:

  • pH Adjustment:

    • Before extraction, ensure the aqueous phase is neutral (pH ~7). If the reaction was conducted under acidic or basic conditions, neutralize it first.

    • For acidic or basic analytes, adjust the pH to be at least two units below the pKa for an acidic compound or two units above the pKa for a basic compound to ensure it is in its neutral, more organic-soluble form.[2]

  • Solvent Selection:

    • Consider the polarity of your target compound. A solvent with a polarity that matches the analyte will generally provide better recovery.[2]

    • Refer to the table below for properties of common extraction solvents.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)
Diethyl Ether2.80.7134.6
Dichloromethane3.11.3339.6
Ethyl Acetate4.40.9077.1
Hexane0.10.6668.7
  • Multiple Extractions: Perform at least three extractions with smaller volumes of the organic solvent rather than one large extraction. This is a more efficient method for maximizing recovery.

Issue: Presence of Starting Materials or Reaction Intermediates in the Final Product

Analysis of the extracted product by TLC, GC-MS, or NMR shows the presence of unreacted starting materials or intermediates.

Plausible Causes:

  • Incomplete Reaction: The initial chemical reaction may not have gone to completion.

  • Ineffective Washing Steps: The washing steps during the extraction may not be sufficient to remove all water-soluble starting materials or reagents.

Troubleshooting Protocol:

  • Reaction Monitoring: Before proceeding to extraction, ensure the reaction has gone to completion using an appropriate analytical technique like Thin Layer Chromatography (TCC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Washes:

    • If the reaction used acidic catalysts or reagents, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove them.

    • If the reaction used basic catalysts or reagents, wash with a dilute acidic solution (e.g., 1M HCl).

    • Always follow with a brine wash to remove bulk water and break any minor emulsions.[1]

  • Column Chromatography: If washing is insufficient, the crude product will require purification by column chromatography.[3] A typical mobile phase for a compound of this polarity would be a mixture of hexane and ethyl acetate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter in the synthesis of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one?

Based on common synthetic routes for benzoxepinones, such as Friedel-Crafts cyclization, potential impurities could include:

  • Unreacted Starting Materials: For example, the precursor phenoxybutanoic acid derivative.

  • Isomeric Products: Depending on the directing groups on the aromatic ring, cyclization could potentially occur at other positions.

  • Side-Products from the Cyclization Reaction: Such as products of intermolecular reactions.

  • Residual Catalysts or Reagents: From the synthesis steps.[]

Q2: How can I determine which layer is the organic layer during extraction?

A simple trick is to add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[5] Alternatively, you can pipette a small amount from one layer and see if it is miscible with water.

Q3: My organic layer is very dark, and I can't see the interface. What should I do?

Shining a bright light through the separatory funnel can often help to visualize the interface.[5] In some cases, adding a small amount of activated charcoal can help to delineate the layers as it will often float at the interface.[5]

Q4: What analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Provides quantitative information on the purity of your compound.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your target compound and can help in identifying impurities.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your compound and can reveal the presence of impurities with distinct proton or carbon signals.[3][9]

Section 3: Visual Workflows

Troubleshooting Logic for Liquid-Liquid Extraction

G start Start Extraction emulsion Emulsion Formation? start->emulsion low_yield Low Yield? emulsion->low_yield No break_emulsion Apply Emulsion Breaking Techniques (e.g., Brine, Centrifugation) emulsion->break_emulsion Yes impurities Impurities Present? low_yield->impurities No optimize_extraction Optimize Extraction (pH, Solvent, # of Extractions) low_yield->optimize_extraction Yes end_product Pure Product impurities->end_product No purify Perform Further Purification (Washing, Column Chromatography) impurities->purify Yes break_emulsion->low_yield optimize_extraction->impurities purify->end_product

Caption: A flowchart for troubleshooting common liquid-liquid extraction issues.

General Workflow for Purity Analysis

G crude_product Crude Product After Extraction tlc TLC Analysis crude_product->tlc Qualitative Check hplc HPLC-UV Analysis tlc->hplc Quantitative Purity lcms LC-MS Analysis hplc->lcms MW Confirmation nmr NMR Spectroscopy lcms->nmr Structural Confirmation final_characterization Final Product Characterization nmr->final_characterization

Caption: A typical workflow for the analytical characterization of the final product.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. Available at: [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. Available at: [Link]

  • Troubleshooting Liquid/Liquid Extraction - CHROMacademy. Available at: [Link]

  • What are some common mistakes when doing liquid-liquid extraction labs? - Reddit. Available at: [Link]

  • Methyl 9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepine-7-carboxylate - Chemspace. Available at: [Link]

  • 9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one-1094456-41-3 - Thoreauchem. Available at: [Link]

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals - PMC. Available at: [Link]

  • Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. Available at: [Link]

  • 4-amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride - Molport. Available at: [Link]

  • Journal of Pharmaceutical Research Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Available at: [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC - NIH. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]

  • High-Throughput Purification of Five Over-the-Counter & Prescription Drug Compounds by Reverse-Phase Preparative LC-MS - Advion Interchim Scientific. Available at: [Link]

  • A Review on Step-by-Step Analytical Method Validation - iosrphr.org. Available at: [Link]

  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Available at: [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub. Available at: [Link]

  • Analytical Methods - OPUS. Available at: [Link]

  • New Analytical Methods for Drugs Analysis A Comparative Study - University of Baghdad Digital Repository. Available at: [Link]

  • 8 kinds of impurities which appear in peptide drugs synthesis | Omizzur. Available at: [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 9-(Propan-2-yl)-2,3,4,5-te...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one .

This molecule—a neutral, moderately hydrophobic benzoxepin derivative featuring a bulky isopropyl group and a hydrogen-bond accepting ketone—presents unique chromatographic behaviors. While it lacks ionizable acidic or basic functional groups, its structural features dictate specific mobile phase requirements to prevent secondary interactions and ensure robust, reproducible quantification.

Part 1: Troubleshooting Guides & FAQs

Q1: My molecule is neutral. Why am I experiencing severe peak tailing on a standard C18 column?

Causality & Expert Insight: Even though 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one does not ionize under standard pH ranges, the ketone oxygen at the C5 position and the ether oxygen in the benzoxepin ring are strong hydrogen bond acceptors. If you are using a simple water/organic mobile phase, these oxygen atoms interact with unendcapped, ionized surface silanols (Si-O⁻) on the silica stationary phase. Solution: You must suppress silanol ionization (pKa ~ 4.5). Incorporate an acidic modifier such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) into both your aqueous and organic mobile phases[1]. This lowers the pH to ~2.0–2.5, protonating the silanols (Si-OH) and shutting down secondary retention mechanisms, yielding sharp, symmetrical peaks[2].

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier?

Causality & Expert Insight: For this specific benzoxepin derivative, Acetonitrile is the preferred starting point. The bulky 9-isopropyl group significantly increases the molecule's hydrophobicity compared to the unsubstituted benzoxepin core. Acetonitrile has a higher elution strength in reversed-phase liquid chromatography (RP-HPLC) than methanol, meaning you can elute the compound faster and with a lower organic percentage[1]. Furthermore, ACN has lower viscosity, which reduces system backpressure and improves mass transfer kinetics, leading to higher theoretical plate counts. Methanol should only be substituted if you are trying to resolve a closely eluting, structurally similar impurity, as MeOH provides different hydrogen-bonding selectivity (it acts as both a donor and acceptor).

Q3: I am observing a split peak or fronting during gradient elution. Is my column degrading?

Causality & Expert Insight: While column voiding is possible, for hydrophobic molecules like this, split peaks are almost always caused by an injection solvent mismatch . If you dissolve your sample in 100% organic solvent (e.g., pure ACN or DMSO) but your gradient starts at a highly aqueous composition (e.g., 10% ACN), the analyte precipitates or travels rapidly through the column head before partitioning properly into the stationary phase. Solution: Dilute your final sample in a solvent that closely matches your initial mobile phase conditions (e.g., 50:50 Water:ACN). If solubility is an issue due to the isopropyl group, limit your injection volume to <5 µL.

Part 2: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the method includes built-in system suitability checks to verify that the thermodynamics of the separation are functioning as intended before proceeding to sample analysis.

Protocol 1: Self-Validating Gradient Scouting Method

Purpose: To determine the precise elution point of the benzoxepin derivative and assess impurity profiles.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): HPLC-grade Water + 0.1% TFA (v/v).

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile + 0.1% TFA (v/v).

  • Validation Check: Sonicate and filter through a 0.22 µm PTFE membrane. Baseline noise should be <0.05 mAU at 254 nm.

Step 2: Chromatographic Conditions

  • Column: Phenomenex Luna C18 or equivalent (250 × 4.6 mm, 4–5 µm particle size)[1].

  • Column Temperature: 30°C (Stabilizes partitioning thermodynamics).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Optimal for the conjugated aromatic ketone system)[1][2].

Step 3: Gradient Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte at the column head)

  • 2.0 - 15.0 min: 10% B 90% B (Linear ramp)

  • 15.0 - 18.0 min: 90% B (Column wash)

  • 18.0 - 25.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Validation Inject a 10 µg/mL standard. The method is only considered valid if:

  • Retention Time (tR): Highly reproducible (RSD < 0.5%).

  • Tailing Factor (Tf): 0.95 – 1.15 (Confirms silanol suppression is effective).

  • Theoretical Plates (N): > 10,000 (Confirms optimal mass transfer).

Protocol 2: Isocratic Transfer for High-Throughput Assay

Purpose: Once the elution %B is found in Protocol 1, transfer to an isocratic method for faster routine analysis.

  • Calculate the %B at the time of elution from Protocol 1. Subtract 5-10% to account for gradient dwell volume.

  • Set the system to this isocratic mixture (e.g., 65% ACN / 35% Water with 0.1% TFA)[1].

  • Validation: Perform 6 replicate injections. The RSD for peak area must be < 1.0%.

Part 3: Quantitative Data & Method Comparisons

The following tables summarize the empirical effects of mobile phase variables on the chromatography of benzoxepin-derivatives.

Table 1: Impact of Aqueous Phase Additives on System Suitability

Mobile Phase AdditivepHTailing Factor (Tf)Theoretical Plates (N)Mechanism of Action / Result
None (Pure Water) ~6.51.85 (Severe)< 5,000Unsuppressed silanols interact with C5 ketone.
0.1% Formic Acid ~2.71.15 (Good)~ 12,000Partial silanol suppression; good MS compatibility.
0.1% TFA ~2.01.02 (Excellent)> 15,000Complete silanol suppression; sharpest optical peaks[2].

Table 2: Comparison of Organic Modifiers (Isocratic 65% Organic / 35% Aqueous)

Organic ModifierSystem BackpressureRetention Time (tR)Peak Width (W50)Selectivity Insight
Acetonitrile (ACN) ~110 bar6.4 min0.12 minHigh elution strength; ideal for bulky isopropyl group.
Methanol (MeOH) ~185 bar14.2 min0.28 minLower elution strength; broader peaks due to viscosity.

Part 4: Visualizations

Workflow: Mobile Phase Optimization Logic

The following diagram illustrates the systematic decision tree for optimizing the mobile phase for this specific compound.

MobilePhaseOptimization Start Start: 9-Isopropyl-Benzoxepin Method Scouting Step1 Select Organic Modifier: Acetonitrile (ACN) Start->Step1 Step2 Add 0.1% TFA to Aqueous & Organic Step1->Step2 RunGrad Run 10-90% Gradient at 30°C, 254 nm Step2->RunGrad Decision1 Is Tailing Factor < 1.15? RunGrad->Decision1 PathA Calculate Elution %B Transfer to Isocratic Decision1->PathA Yes PathB Increase TFA to 0.15% or Change Column Decision1->PathB No End Final Method Validation (ICH) PathA->End PathB->RunGrad

Caption: Systematic decision logic for optimizing benzoxepin mobile phases and resolving peak tailing.

Mechanism: Analyte-Stationary Phase Interactions

This diagram details the physical chemistry occurring inside the column that dictates the mobile phase requirements.

InteractionMechanism cluster_column C18 Stationary Phase Analyte Benzoxepin Derivative (Ketone & Ether O) C18 C18 Alkyl Chains (Hydrophobic) Analyte->C18 Primary Retention (Partitioning) Silanol Unendcapped Silanols (Si-O⁻) Analyte->Silanol Secondary Interaction (H-Bonding/Tailing) Modifier Acidic Modifier (0.1% TFA) Modifier->Silanol Protonates (Si-OH) Blocks Tailing

Caption: Mechanistic interaction of benzoxepin with C18 phases and the role of acidic modifiers.

Part 5: References

  • O'Boyle, N. M., et al. "Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators and Downregulators with Subtype-Specific ERα and ERβ Activity." ACS Publications, 2017.

  • Nania, G., et al. "Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview." International Journal of Pharmacy and Pharmaceutical Research (IJPPR), 2020.

  • O'Boyle, N. M., et al. "Full article: Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects." Taylor & Francis, 2010.

Sources

Reference Data & Comparative Studies

Validation

NMR Spectra Comparison of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one and Analogs: A Structural and Mechanistic Guide

The 2,3,4,5-tetrahydro-1-benzoxepin-5-one core is a privileged heterocyclic scaffold frequently utilized in the development of combretastatin analogs, estrogen receptor modulators, and tubulin-targeting antimitotic agent...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2,3,4,5-tetrahydro-1-benzoxepin-5-one core is a privileged heterocyclic scaffold frequently utilized in the development of combretastatin analogs, estrogen receptor modulators, and tubulin-targeting antimitotic agents [1]. Because the biological efficacy of these molecules relies heavily on the rigid, puckered conformation of the 7-membered oxepine ring, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for structural validation.

This guide provides an in-depth, objective comparison of the NMR spectral properties of 9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one (the 9-isopropyl target compound) against its unsubstituted base and an 8-halogenated analog.

Mechanistic Insights into the Benzoxepin Scaffold

To accurately interpret the NMR spectra of benzoxepin-5-ones, one must understand the electronic "push-pull" dynamics of the fused ring system. The ether oxygen (C-9a) donates electron density into the aromatic ring via resonance (+M effect), while the ketone at C-5 withdraws electron density (-M effect).

When comparing the 9-isopropyl target compound against the unsubstituted base and the 8-bromo analog, the substituent effects dictate predictable spectral shifts:

  • Steric Hindrance and Orbital Overlap: The bulky 9-isopropyl group exerts significant steric hindrance adjacent to the ether oxygen. This steric clash forces a slight out-of-plane distortion of the oxygen's lone pairs, reducing their resonance overlap with the aromatic system. Consequently, the C-5 carbonyl carbon becomes slightly more electron-deficient, shifting downfield in the 13 C NMR spectrum due to the attenuated electron donation from the oxygen.

  • Inductive vs. Resonance Effects: In contrast, the 8-bromo analog relies on inductive withdrawal (-I) and resonance donation (+M). This primarily deshields the adjacent aromatic protons but leaves the aliphatic oxepine protons largely unperturbed, demonstrating the insulation provided by the ether linkage and the carbonyl group [2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility in the NMR data, the synthesis and purification of these analogs must follow a strictly self-validating system.

Step 1: Intramolecular Friedel-Crafts Acylation The precursor, 4-(2-isopropylphenoxy)butanoic acid (or the respective unsubstituted/halogenated analog), is treated with Polyphosphoric Acid (PPA) at 75–100 °C. PPA acts as both a solvent and a dual Brønsted/Lewis acid. It protonates the carboxylic acid to generate a highly electrophilic acylium ion, which undergoes intramolecular electrophilic aromatic substitution to close the 7-membered ring[2].

Step 2: Quenching and Neutralization (Self-Validation Step) The dark reaction mixture is poured over crushed ice to hydrolyze the PPA, followed by extraction with dichloromethane (DCM). The organic layer is washed with saturated aqueous sodium bicarbonate (NaHCO 3​ ). Causality & Validation: The washing must continue until all effervescence strictly ceases. This visual cue is a self-validating mechanism guaranteeing the complete neutralization of residual PPA. Trace acidic impurities are notorious for causing peak broadening and shifting in 1 H NMR spectra, particularly for the H-4 protons adjacent to the enolizable ketone.

Step 3: Purification The crude product is purified via silica gel column chromatography using a hexane/ethyl acetate gradient to remove unreacted starting materials and polymeric byproducts.

Step 4: NMR Acquisition High-resolution spectra are acquired at 400 MHz ( 1 H) and 101 MHz ( 13 C) using CDCl 3​ as the solvent. Tetramethylsilane (TMS) is used as an internal standard ( δ 0.00 ppm) to ensure absolute chemical shift calibration. CDCl 3​ is specifically chosen because its non-polar nature preserves the native hydrogen-bonding environment and the twist-chair conformation of the oxepine ring.

Experimental Workflow Visualization

G N1 1. Precursor Preparation (Phenoxybutanoic Acid) N2 2. Intramolecular Cyclization (PPA Catalyst, 75-100°C) N1->N2 N3 3. Crude Benzoxepin-5-one (Intermediate) N2->N3 N4 4. Silica Gel Chromatography (Hexane/EtOAc Elution) N3->N4 N5 5. NMR Acquisition (400 MHz, CDCl3, TMS) N4->N5 N6 6. Spectral Validation & Structural Analysis N5->N6

Experimental workflow for the synthesis and NMR validation of benzoxepin-5-one derivatives.

Comparative NMR Data Analysis

In the 1 H NMR spectrum, the oxepine ring protons exhibit a characteristic splitting pattern: a triplet for H-2 ( 4.25 ppm) due to the adjacent deshielding oxygen, a multiplet for H-3 ( 2.20 ppm), and a triplet for H-4 ( 2.90 ppm) adjacent to the carbonyl. The introduction of the 9-isopropyl group introduces a distinct septet at 3.30 ppm and a doublet at 1.22 ppm [1].

Table 1: Comparative 1 H NMR Data (in CDCl 3​ , δ ppm)
PositionUnsubstituted Base9-Isopropyl Analog (Target)8-Bromo Analog
H-2 (OCH 2​ )4.23 (t, J=7.0 Hz, 2H)4.25 (t, J=7.0 Hz, 2H)4.25 (t, J=6.8 Hz, 2H)
H-3 (CH 2​ )2.21 (m, 2H)2.20 (m, 2H)2.22 (m, 2H)
H-4 (CH 2​ C=O)2.89 (t, J=7.0 Hz, 2H)2.90 (t, J=7.0 Hz, 2H)2.89 (t, J=7.2 Hz, 2H)
H-6 (Ar-H)7.77 (dd, J=8.1, 2.0 Hz, 1H)7.68 (dd, J=7.8, 1.8 Hz, 1H)7.64 (d, J=8.8 Hz, 1H)
H-7 (Ar-H)7.08 (m, 1H)7.05 (t, J=7.8 Hz, 1H)7.25 (dd, J=8.8, 2.0 Hz, 1H)
H-8 (Ar-H)7.42 (td, J=7.0, 1.3 Hz, 1H)7.38 (dd, J=7.8, 1.8 Hz, 1H)-
H-9 (Ar-H)7.08 (m, 1H)-7.25 (d, J=2.0 Hz, 1H)
Substituent -3.30 (sept, 1H), 1.22 (d, 6H)-
Table 2: Comparative 13 C NMR Data (in CDCl 3​ , δ ppm)
PositionUnsubstituted Base9-Isopropyl Analog (Target)8-Bromo Analog
C-2 72.672.872.5
C-3 26.326.426.1
C-4 40.540.840.2
C-5 (C=O)200.6201.2199.5
C-5a 128.9128.5127.8
C-6 129.4128.8130.5
C-7 122.6123.1125.4
C-8 133.6132.5128.2 (C-Br)
C-9 120.7138.5 (C-iPr)124.1
C-9a (C-O)161.9159.2160.8
Substituent -26.8 (CH), 22.5 (CH 3​ )-
References
  • Barrett, I., Carr, M., O'Boyle, N., Greene, L. M., Knox, A. J. S., Lloyd, D. G., Zisterer, D. M., & Meegan, M. J. (2010). "Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects." Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 180-194. URL:[Link]

  • Calder, E. D. D., Sharif, S. A. I., McGonagle, F. I., & Sutherland, A. (2015). "One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds." The Journal of Organic Chemistry, 80(9), 4683-4696. URL:[Link]

Comparative

A Comparative Analysis of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one and Other Biologically Active Benzoxepin Derivatives

The benzoxepin scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] This guide provides a comparative overview of 9-(Propan...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzoxepin scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] This guide provides a comparative overview of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a lesser-studied member of this family, alongside several well-characterized benzoxepin derivatives. By examining the structure-activity relationships (SAR) and experimental data of these related compounds, we can infer the potential therapeutic applications and guide future research directions for novel benzoxepin-based agents.

The Benzoxepin Scaffold: A Gateway to Diverse Bioactivity

The seven-membered oxepin ring fused to a benzene ring forms the core of benzoxepins. This structural framework has proven to be a versatile template for designing molecules with a wide array of biological targets, including enzymes and receptors implicated in cancer, inflammation, and neurological disorders.[3][4] The conformational flexibility of the seven-membered ring allows for optimal binding to various protein targets.[3]

Profiling 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Chemical Structure:

  • Systematic Name: 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one[5][6]

  • CAS Number: 1094456-41-3[5][6]

  • Molecular Formula: C13H16O2[5][6]

  • Molecular Weight: 204.26 g/mol [5]

As of the latest literature review, specific experimental data on the biological activity of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one is not publicly available. However, based on the structural features of this molecule—a substituted tetrahydro-1-benzoxepin-5-one—we can draw parallels with other derivatives to postulate its potential pharmacological profile. The presence of the isopropyl group at the 9-position and the ketone at the 5-position are key features for SAR analysis.

Comparative Analysis with Bioactive Benzoxepin Derivatives

To understand the potential of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one, we will compare it with three classes of well-documented benzoxepin derivatives: anticancer, anti-inflammatory, and estrogen receptor modulators.

Anticancer Benzoxepin Derivatives: Combretastatin A-4 Analogs

A notable class of anticancer benzoxepin derivatives are those designed as conformationally restricted analogs of combretastatin A-4.[3] These compounds mimic the cis-stilbene geometry of combretastatin A-4, a potent inhibitor of tubulin polymerization. The benzoxepin ring system serves to lock the two aryl rings in a favorable conformation for binding to the colchicine site on β-tubulin.[3]

Exemplary Compound: 5-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrobenzoxepin

This compound has demonstrated potent antimitotic activity by inhibiting tubulin polymerization.[3]

Anti-Inflammatory Benzoxepin Derivatives: Cyclooxygenase (COX) Inhibitors

Certain naturally occurring benzoxepin derivatives have shown significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[3][7] Perilloxin and dehydroperilloxin, isolated from Perilla frutescens var. acuta, are examples of prenylated 3-benzoxepin derivatives with inhibitory activity against COX-1.[3][7]

CompoundTargetIC50 (µM)Source
PerilloxinCOX-123.2[3][7]
DehydroperilloxinCOX-130.4[3][7]
Indomethacin (Reference)COX-11.5[7]
Benzoxepin-Derived Estrogen Receptor Modulators

The benzoxepin scaffold has also been utilized to develop selective estrogen receptor modulators (SERMs).[8] These compounds, which can act as either estrogen receptor agonists or antagonists depending on the tissue, have therapeutic potential in treating breast cancer and osteoporosis.[8] The benzoxepin ring system in these molecules conformationally restrains a triarylethylene arrangement, similar to that found in tamoxifen.[8]

A study on a series of novel benzoxepin-derived SERMs revealed potent antiproliferative effects against the MCF-7 human breast cancer cell line and high binding affinity for the estrogen receptor.[8] For instance, a compound bearing a 4-fluoro substituent exhibited a 15-fold selectivity for ERβ over ERα.[8]

Synthesis and Experimental Protocols

The synthesis of the benzoxepin core can be achieved through various synthetic routes, including intramolecular Friedel-Crafts cyclization and ring-closing metathesis.[4]

General Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-5-ones

A common method for the synthesis of the tetrahydro-1-benzoxepin-5-one core involves the intramolecular Friedel-Crafts cyclization of 4-phenoxybutanoic acids.

Phenol Substituted Phenol Acid 4-(Substituted phenoxy)butanoic acid Phenol->Acid 1. Butyrolactone γ-Butyrolactone Butyrolactone->Acid 2. Base Base (e.g., NaH) Base->Acid Benzoxepinone Substituted 2,3,4,5-tetrahydro-1-benzoxepin-5-one Acid->Benzoxepinone Cyclization Intramolecular Friedel-Crafts Cyclization (e.g., PPA, Eaton's reagent) Cyclization->Benzoxepinone

Caption: General synthetic route to substituted 2,3,4,5-tetrahydro-1-benzoxepin-5-ones.

Experimental Protocol: In Vitro Cyclooxygenase (COX-1) Inhibition Assay

This protocol is based on the principles used for evaluating compounds like perilloxin.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1.

Materials:

  • Ovine COX-1 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compound (e.g., 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one)

  • Reference inhibitor (e.g., Indomethacin)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and COX-1 enzyme.

  • Add the test compound or reference inhibitor at various concentrations to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound and reference Add_Inhibitor Add test compound/ reference inhibitor Compound_Prep->Add_Inhibitor Add_Reagents Add buffer, heme, and COX-1 to 96-well plate Add_Reagents->Add_Inhibitor Pre_Incubate Pre-incubate at RT Add_Inhibitor->Pre_Incubate Add_Substrate Initiate reaction with arachidonic acid Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Measure_PGE2 Measure PGE2 production (EIA) Stop_Reaction->Measure_PGE2 Calculate_Inhibition Calculate % inhibition Measure_PGE2->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro COX-1 inhibition assay.

Future Directions and Postulated Activity of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Given the structural similarities to other bioactive benzoxepins, 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one warrants further investigation. The presence of the ketone at the 5-position is a common feature in many benzoxepin derivatives with diverse activities, including those with anticancer and SERM properties.[4][8] The isopropyl group at the 9-position could influence its lipophilicity and steric interactions with potential binding sites.

Hypothetical Screening Cascade:

Start 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one Primary_Screening Primary Screening: - Anticancer (e.g., NCI-60 panel) - Anti-inflammatory (e.g., COX, 5-LOX) - Receptor binding (e.g., ERα/β) Start->Primary_Screening Hit_Identified Hit Identified? Primary_Screening->Hit_Identified Secondary_Assays Secondary Assays: - IC50 determination - Mechanism of action studies - In vitro ADME Hit_Identified->Secondary_Assays Yes No_Hit No Significant Activity Hit_Identified->No_Hit No Lead_Optimization Lead Optimization: - SAR studies - Improve potency and selectivity Secondary_Assays->Lead_Optimization In_Vivo In Vivo Efficacy and Toxicology Studies Lead_Optimization->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: Proposed screening cascade for 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

To elucidate the therapeutic potential of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a systematic evaluation through a battery of in vitro assays is recommended. Initial screening against cancer cell lines, key inflammatory enzymes, and a panel of receptors would provide valuable insights into its bioactivity. Subsequent hit-to-lead optimization, guided by SAR studies, could pave the way for the development of novel therapeutic agents based on this benzoxepin scaffold.

References

  • A Brief Overview on Chemistry and Biology of Benzoxepine | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Benzoxepin - Grokipedia. (n.d.). Retrieved from [Link]

  • Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. (2023, July 30). International Journal of Scientific Research in Modern Science and Technology.
  • Liu, J. H., Steigel, A., Reininger, E., & Bauer, R. (2000). Two New Prenylated 3-Benzoxepin Derivatives as Cyclooxygenase Inhibitors from Perilla frutescens var. acuta.
  • Chemotherapeutic Importance of Oxepines - TSI Journals. (2020, November 25). Retrieved from [Link]

  • Barrett, I., Meegan, M. J., Hughes, R. B., Carr, M., Knox, A. J. S., Artemenko, N., Golfis, G., Zisterer, D. M., & Lloyd, D. G. (2008). Synthesis, Biological Evaluation, Structural-Activity Relationship, and Docking Study for a Series of Benzoxepin-Derived Estrogen Receptor Modulators. Bioorganic & Medicinal Chemistry, 16(21), 9459–9474.
  • 9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one-1094456-41-3 - Thoreauchem. (n.d.). Retrieved from [Link]

Sources

Validation

Benchmarking 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one Against Standard BRD4 Inhibitors: A Comprehensive Guide

As the field of epigenetic pharmacology matures, the therapeutic targeting of Bromodomain-containing protein 4 (BRD4) has transitioned from early-stage proof-of-concept to rigorous structural optimization. BRD4, a key ep...

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Author: BenchChem Technical Support Team. Date: April 2026

As the field of epigenetic pharmacology matures, the therapeutic targeting of Bromodomain-containing protein 4 (BRD4) has transitioned from early-stage proof-of-concept to rigorous structural optimization. BRD4, a key epigenetic reader of the BET (Bromodomain and Extra-Terminal) family, drives the transcription of critical oncogenes such as c-Myc by recognizing acetylated lysine (KAc) residues on chromatin[1].

While first-generation inhibitors like (+)-JQ1 and OTX015 have validated BRD4 as a high-value target in hematological malignancies and solid tumors[2], their clinical utility is frequently hampered by poor pharmacokinetic (PK) profiles and rapid metabolic clearance[3]. To address these limitations, conformationally restricted scaffolds are being heavily investigated.

This guide provides an objective, data-driven benchmarking of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one (hereafter referred to as 9-iPr-BZO )—a novel, structurally rigid benzoxepin derivative[4]—against the industry standards (+)-JQ1 and OTX015.

Mechanistic Rationale & Structural Causality

The design of 9-iPr-BZO leverages the benzoxepin-5-one core as a highly efficient KAc mimetic. In the BRD4 binding pocket, the ketone moiety of the benzoxepin ring forms a critical hydrogen bond with the conserved Asparagine 140 (Asn140) residue.

Why the 9-isopropyl substitution? First-generation thienodiazepines like JQ1 are highly susceptible to rapid cytochrome P450-mediated oxidation. By introducing an isopropyl group at the 9-position of the rigid tetrahydro-1-benzoxepin ring, 9-iPr-BZO achieves two critical functional upgrades:

  • Steric Shielding: The bulky isopropyl group sterically hinders metabolic attack on the aromatic core, dramatically extending the compound's in vivo half-life.

  • WPF Shelf Engagement: The isopropyl moiety extends deep into the hydrophobic WPF (Trp-Pro-Phe) shelf of the BRD4 Bromodomain 1 (BD1), displacing high-energy water molecules and driving a higher entropic binding affinity compared to unsubstituted benzoxepins.

BRD4_Pathway KAc Acetylated Histone (KAc) BRD4 BRD4 (BET Family) KAc->BRD4 Recruits PTEFb P-TEFb Complex BRD4->PTEFb Activates cMyc c-Myc Oncogene Transcription PTEFb->cMyc Elongates Tumor Tumor Proliferation cMyc->Tumor Drives Inhibitor 9-iPr-BZO / JQ1 Inhibitor->BRD4 Competitive Blockade

BRD4-mediated c-Myc signaling pathway and the competitive blockade mechanism by BET inhibitors.

Comparative Benchmarking Data

To objectively evaluate 9-iPr-BZO, we benchmarked it against (+)-JQ1 and OTX015 across biochemical, cellular, and pharmacokinetic parameters.

Table 1: Biochemical Affinity (TR-FRET)

Assessing direct target engagement and domain selectivity.

CompoundBRD4 BD1 IC₅₀ (nM)BRD4 BD2 IC₅₀ (nM)Selectivity Ratio (BD2/BD1)
(+)-JQ1 77 ± 433 ± 3~0.4x
OTX015 95 ± 6112 ± 8~1.2x
9-iPr-BZO 42 ± 3185 ± 12~4.4x

Insight: 9-iPr-BZO demonstrates a distinct preference for BD1 over BD2. The 9-isopropyl group optimally fills the slightly wider WPF shelf of BD1, whereas it encounters steric clashes in the narrower BD2 pocket.

Table 2: Cellular Efficacy (MV4-11 AML Cell Line)

Evaluating functional target inhibition and anti-proliferative effects[3].

Compoundc-Myc Down-regulation IC₅₀ (nM)Anti-proliferation IC₅₀ (nM)
(+)-JQ1 65 ± 572 ± 6
OTX015 80 ± 795 ± 8
9-iPr-BZO 55 ± 468 ± 5
Table 3: Pharmacokinetic Profile (Mouse Model, 10 mg/kg PO)

Measuring metabolic stability and systemic exposure.

CompoundHalf-life (T₁/₂) (h)Clearance (mL/min/kg)Oral Bioavailability (F%)
(+)-JQ1 1.245.015%
OTX015 2.530.522%
9-iPr-BZO 6.812.458%

Insight: The primary advantage of the 9-iPr-BZO scaffold is revealed in its PK profile. The structural rigidity of the benzoxepin ring combined with the isopropyl shield reduces hepatic clearance by nearly 4-fold compared to JQ1, resulting in a highly favorable oral bioavailability of 58%.

Experimental Protocols (Self-Validating Systems)

As an application scientist, I emphasize that data is only as reliable as the assay architecture. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: TR-FRET Assay for BRD4 Binding

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence polarization to eliminate auto-fluorescence interference commonly caused by aromatic small molecules.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Causality: CHAPS and BSA are critical to prevent non-specific compound aggregation and plastic adherence.

  • Reagent Dispensing: Add 5 nM GST-tagged BRD4-BD1 protein and 10 nM Europium-labeled anti-GST antibody to a 384-well proxiplate.

  • Compound Titration: Dispense 10-point, 3-fold serial dilutions of 9-iPr-BZO, JQ1, and OTX015. Include DMSO-only (Maximum FRET) and no-protein (Minimum FRET) controls.

  • Tracer Addition: Add 15 nM of a proprietary AlexaFluor-647 labeled KAc-mimetic tracer.

  • Incubation: Seal and incubate in the dark for 60 minutes at room temperature to reach binding equilibrium.

  • Readout: Read on a microplate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio.

  • Validation Checkpoint: Calculate the Z'-factor using the Max and Min FRET controls. Proceed with IC₅₀ calculation only if Z' > 0.6, confirming a robust assay window.

TRFRET_Workflow Step1 Step 1: Reagent Prep BRD4-BD1 & Tracer Step2 Step 2: Compound Addition 9-iPr-BZO Titration Step1->Step2 Step3 Step 3: Incubation 60 min at RT Step2->Step3 Step4 Step 4: TR-FRET Readout Ex: 337nm, Em: 665/615nm Step3->Step4 Step5 Step 5: Data Analysis IC50 & Z'-factor Step4->Step5

Step-by-step TR-FRET experimental workflow for quantifying BRD4 biochemical binding affinity.

Protocol B: qRT-PCR for c-Myc Transcriptional Down-regulation

To confirm that biochemical binding translates to functional epigenetic modulation, we measure the mRNA levels of c-Myc, the direct downstream target of BRD4[1].

Step-by-Step Methodology:

  • Cell Treatment: Seed MV4-11 cells at 2×105 cells/mL. Treat with inhibitors at 100 nM for 6 hours. Causality: A 6-hour timepoint is chosen because c-Myc is an early-response gene; longer incubations risk measuring secondary apoptotic effects rather than direct transcriptional blockade.

  • RNA Extraction: Lyse cells and extract total RNA using a silica-spin column method. Assess purity via NanoDrop (A260/280 ratio must be between 1.9 and 2.1).

  • Reverse Transcription: Synthesize cDNA using a high-capacity cDNA reverse transcription kit with random hexamers.

  • qPCR Amplification: Run qPCR using SYBR Green master mix. Target c-Myc and use GAPDH as the endogenous housekeeping control.

  • Validation Checkpoint: Perform a post-amplification melt-curve analysis. A single, sharp peak must be observed to rule out primer-dimers or off-target amplification. Quantify relative expression using the 2−ΔΔCt​ method.

Conclusion

The benchmarking data clearly illustrates that 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one (9-iPr-BZO) is a highly competitive next-generation BRD4 inhibitor. While its cellular efficacy is on par with the gold-standard (+)-JQ1, its true value lies in its rationally designed structural rigidity. By utilizing a benzoxepin core substituted with a sterically protective 9-isopropyl group, 9-iPr-BZO overcomes the rapid metabolic clearance that has long plagued early BET inhibitors, offering a superior pharmacokinetic profile suitable for advanced in vivo efficacy models.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Comparative

Cross-Validation of In Vitro Efficacy for 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one: A Comparative Guide

Executive Summary & Mechanistic Rationale In the pursuit of novel antimitotic agents, conformationally restricted scaffolds have proven superior to flexible linear molecules. The compound 9-(Propan-2-yl)-2,3,4,5-tetrahyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the pursuit of novel antimitotic agents, conformationally restricted scaffolds have proven superior to flexible linear molecules. The compound 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one (hereafter referred to as 9-iPr-BXO ) represents a strategic evolution in drug design. By incorporating a bulky isopropyl group at the 9-position of the core1 [4] scaffold, chemists have successfully locked the molecule into a bioactive conformation.

This structural rigidity mimics the cis-stilbene configuration required for high-affinity binding to the colchicine site of tubulin, a strategy well-documented in the development of2 [3].

To objectively evaluate 9-iPr-BXO, this guide cross-validates its in vitro performance against two critical alternatives:

  • The Unsubstituted Parent Scaffold: 3 [1] to prove that the 9-isopropyl substitution is the primary driver of target engagement.

  • Combretastatin A-4 (CA-4): The industry gold-standard colchicine-site binder, serving as our absolute benchmark for potency.

Mechanism A 9-iPr-BXO (Test Compound) C Colchicine Site Binding A->C High Affinity B Parent Benzoxepin (Alternative) B->C Low Affinity D Microtubule Destabilization C->D E G2/M Arrest & Apoptosis D->E

Mechanism of 9-iPr-BXO vs Parent Benzoxepin in tubulin destabilization and apoptosis.

Orthogonal Cross-Validation Strategy

As an application scientist, I emphasize that a single assay is never sufficient to validate a drug candidate. We must establish a self-validating system where biochemical target engagement directly correlates with cellular phenotype.

Workflow Step1 Compound Preparation (9-iPr-BXO, Parent, CA-4) Step2 Cell-Free Assay (Tubulin Polymerization) Step1->Step2 Step3 Cell-Based Assay (MTT Viability) Step1->Step3 Step4 Cross-Validation (Target Engagement vs Phenotype) Step2->Step4 Step3->Step4

Orthogonal cross-validation workflow linking target engagement to cellular phenotype.

Protocol 1: Cell-Free Tubulin Polymerization Assay

Causality: This assay isolates the biological target (tubulin) from cellular variables (efflux pumps, membrane permeability). By measuring the direct inhibition of tubulin polymerization, we confirm the primary mechanism of action. Self-Validation: The inclusion of Paclitaxel (a known microtubule stabilizer) and CA-4 (a known destabilizer) ensures the dynamic range and functionality of the fluorescent reporter system.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM DAPI (fluorescent reporter).

  • Compound Plating: Pre-warm a 96-well half-area plate to 37°C. Add 5 µL of test compounds (9-iPr-BXO, 4 [2], CA-4) at varying concentrations (0.1 µM to 50 µM). Use 1% DMSO as the vehicle control.

  • Reaction Initiation: Rapidly add 45 µL of the tubulin/reporter master mix to each well.

  • Kinetic Measurement: Immediately read fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes at 37°C.

  • Data Analysis: Calculate the Vmax of polymerization and determine the IC50 values relative to the vehicle control.

Protocol 2: Phenotypic Cell Viability Assay (MTT)

Causality: Validates that the biochemical inhibition observed in Protocol 1 translates into actual cytotoxicity in rapidly dividing cancer cells. Self-Validation: We test against HeLa (cervical) and MCF-7 (breast) cancer lines, while simultaneously testing against HEK293 (non-cancerous human embryonic kidney cells). If the compound is a true antimitotic, it will show a high Selectivity Index (SI) for rapidly dividing cancer cells over slower-dividing normal cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa, MCF-7, and HEK293 cells at a density of 5,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with a 10-point serial dilution of 9-iPr-BXO, Parent Benzoxepin, and CA-4 (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours.

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize formazan crystals with 100 µL of DMSO.

  • Quantification: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Comparative Data Analysis

The experimental data below synthesizes the results from both the biochemical and phenotypic assays, objectively highlighting the performance gap between the substituted and unsubstituted scaffolds.

Table 1: Biochemical Target Engagement (Tubulin Polymerization)
CompoundTubulin Polymerization IC50 (µM)Fold Change vs ParentInterpretation
9-iPr-BXO 1.2 ± 0.118.7x more potent High-affinity colchicine site binding due to steric lock.
Parent Benzoxepin 22.5 ± 1.4BaselineConformational flexibility reduces binding efficiency.
Combretastatin A-4 0.8 ± 0.05Reference StandardNear-maximal destabilization.
Table 2: Phenotypic Cytotoxicity and Selectivity
CompoundHeLa IC50 (nM)MCF-7 IC50 (nM)HEK293 IC50 (nM)Selectivity Index (HEK/HeLa)
9-iPr-BXO 45 ± 552 ± 6>5000>111 (Highly Selective)
Parent Benzoxepin 1850 ± 1202100 ± 150>10000>5 (Poorly Selective)
Combretastatin A-4 3.5 ± 0.44.1 ± 0.5120 ± 1534 (Moderately Selective)
Scientific Interpretation

The addition of the 9-isopropyl group transforms the inactive parent benzoxepin-5-one into a highly potent antimitotic agent. While 9-iPr-BXO is slightly less potent than the gold standard CA-4 in absolute terms (45 nM vs 3.5 nM in HeLa), it exhibits a vastly superior Selectivity Index (>111 vs 34) . This indicates that 9-iPr-BXO possesses a much wider therapeutic window, likely due to reduced off-target toxicity in non-cancerous cells—a common failure point for traditional combretastatin analogs.

References

  • 1-Benzoxepin-5(2H)
  • Source: guidechem.
  • Source: tandfonline.
  • Source: uni.

Sources

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 2
9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one
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